molecular formula C6H15BrGe B094850 Triethylbromogermane CAS No. 1067-10-3

Triethylbromogermane

Cat. No.: B094850
CAS No.: 1067-10-3
M. Wt: 239.72 g/mol
InChI Key: BXPPRJFGNCDPFT-UHFFFAOYSA-N
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Description

Triethylbromogermane is a useful research compound. Its molecular formula is C6H15BrGe and its molecular weight is 239.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bromo(triethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPPRJFGNCDPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346317
Record name Triethylbromogermane
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Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1067-10-3
Record name Bromotriethylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylbromogermane
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Foundational & Exploratory

Introduction: The Vibrational Fingerprint of an Organometallic Halide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Vibrational Frequencies of Triethylbromogermane

This guide provides a detailed exploration of the Fourier-Transform Infrared (FT-IR) vibrational frequencies of this compound ((C₂H₅)₃GeBr). Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document synthesizes theoretical principles with practical, field-proven insights to serve as an essential reference for the characterization of this and similar organogermanium halides.

This compound is an organogermanium compound featuring a central germanium atom bonded to three ethyl groups and one bromine atom. Its utility in synthetic chemistry, particularly as a precursor for more complex organogermanium structures, necessitates reliable and precise analytical methods for its identification and purity assessment. FT-IR spectroscopy stands out as a powerful, non-destructive technique for this purpose. By measuring the absorption of infrared radiation corresponding to the vibrational modes of a molecule's covalent bonds, FT-IR provides a unique "fingerprint" that is highly specific to the compound's molecular structure and bonding environment.

The interpretation of this compound's IR spectrum is not merely an academic exercise. For the synthetic chemist, it is a primary method of reaction monitoring and product confirmation. For the materials scientist, understanding its vibrational properties can offer insights into bond strengths and molecular stability. This guide explains the causality behind the spectral features of this compound, grounding the analysis in the fundamental principles of vibrational spectroscopy.

Theoretical Framework: Understanding Vibrational Modes

The vibrational frequency of a covalent bond is primarily determined by two factors: the strength of the bond (represented by the force constant, k) and the reduced mass (μ) of the atoms involved. Stronger bonds and lighter atoms result in higher frequency vibrations. In this compound, we can predict the spectral regions for its various bonds by considering these principles:

  • C-H Bonds: Composed of light atoms, these bonds exhibit high-frequency stretching vibrations.

  • Ge-C and Ge-Br Bonds: Involving the heavier germanium atom, these bonds will vibrate at significantly lower frequencies. The Ge-Br bond, connecting two heavy atoms, is expected to have the lowest frequency of the fundamental vibrations.

The molecule's geometry and the coupling of vibrations between adjacent groups also influence the spectrum, leading to a complex but interpretable pattern of absorptions.

Analysis of the Vibrational Spectrum of this compound

While a publicly available, fully assigned experimental spectrum of this compound is not readily found in the literature, a reliable interpretation can be constructed based on established group frequencies for alkyl groups, organogermanium compounds, and alkyl halides.[1][2] Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting vibrational frequencies with high accuracy.[3][4]

The C-H Stretching Region (3000-2850 cm⁻¹)

This region is dominated by the stretching vibrations of the C-H bonds within the three ethyl groups. Multiple overlapping peaks are expected due to the symmetric and asymmetric stretching of both the methyl (CH₃) and methylene (CH₂) groups.[5]

  • Asymmetric CH₃ Stretching: Typically observed near 2960 cm⁻¹.

  • Asymmetric CH₂ Stretching: Found near 2925 cm⁻¹.

  • Symmetric CH₃ Stretching: Appears around 2870 cm⁻¹.

  • Symmetric CH₂ Stretching: Occurs near 2850 cm⁻¹.

The high density of C-H bonds in the molecule ensures that this will be a region of strong absorption.

The C-H Bending and Deformation Region (1500-700 cm⁻¹)

The bending vibrations of the ethyl groups give rise to a series of characteristic peaks in the fingerprint region. These are highly useful for confirming the presence of the alkyl structure.

  • CH₃ and CH₂ Scissoring (Deformation): These absorptions are expected around 1460 cm⁻¹.

  • CH₃ Symmetric Bending (Umbrella Mode): A distinct peak should appear near 1380 cm⁻¹.

  • CH₂ Wagging: This mode is anticipated in the 1300-1150 cm⁻¹ range.[6]

  • CH₂ Twisting and Rocking: These modes contribute to the complex pattern in the lower frequency part of the fingerprint region, typically below 1200 cm⁻¹.

The Ge-C and Ge-Br Stretching Region (Below 700 cm⁻¹)

This region contains the most characteristic vibrations for the "heavy atom" skeleton of the molecule. The interpretation is guided by comparison to related silicon compounds, where Si-C stretches are found in the 800-600 cm⁻¹ range.[7] Due to the larger mass of germanium, the Ge-C stretching frequencies are expected to be at the lower end of this range or slightly below it.

  • Ge-C Stretching: Look for weak to medium intensity bands in the 650-550 cm⁻¹ region. Both asymmetric and symmetric stretches of the Ge(C₂H₅)₃ group will be present.

  • Ge-Br Stretching: This is a key vibrational mode for identification. The bond connects two heavy atoms (Ge ≈ 72.6 amu, Br ≈ 79.9 amu), resulting in a low-frequency vibration. For comparison, the C-Br stretch in organic compounds is typically found between 690-515 cm⁻¹.[3][6] Given the significantly heavier germanium atom replacing carbon, the Ge-Br stretch is predicted to be at a much lower wavenumber, likely in the 350-250 cm⁻¹ region. This often requires an FT-IR spectrometer equipped with a far-IR source and detector.

Data Presentation: Summary of Vibrational Frequencies

The predicted FT-IR vibrational frequencies for this compound are summarized in the table below for easy reference.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Asymmetric C-H Stretching (CH₃ & CH₂)2965 - 2920Strong
Symmetric C-H Stretching (CH₃ & CH₂)2875 - 2850Strong
C-H Scissoring/Bending (CH₃ & CH₂)1465 - 1440Medium
CH₃ Symmetric Bending (Umbrella)~1380Medium
CH₂ Wagging1300 - 1150Medium to Weak
Ge-C Stretching650 - 550Medium to Weak
Ge-Br Stretching350 - 250Medium

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. This compound is expected to be sensitive to atmospheric moisture, which can lead to the formation of germoxanes (containing Ge-O-Ge bonds), identifiable by strong absorptions around 800-900 cm⁻¹.[1] Therefore, anhydrous and inert atmosphere techniques are critical.

Materials and Equipment
  • FT-IR Spectrometer (with mid- and far-IR capabilities)

  • Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)

  • Anhydrous solvent (e.g., hexane or tetrachloroethylene, spectroscopic grade)

  • Gas-tight syringe or cannula

  • Sealed liquid FT-IR cell with IR-transparent windows (e.g., KBr for mid-IR, CsI or Polyethylene for far-IR)

  • This compound sample

Step-by-Step Methodology
  • Instrument Preparation:

    • Purge the spectrometer's sample compartment with dry nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum of the empty, clean, and dry IR cell. This is a critical step for accurate sample analysis.

  • Sample Preparation (under Inert Atmosphere):

    • Transfer the sealed liquid IR cell and the this compound sample into a glovebox.

    • Using a gas-tight syringe, carefully draw a small amount of the this compound liquid.

    • Inject the sample into the port of the IR cell, ensuring no air bubbles are introduced. Securely seal the cell.

  • Data Acquisition:

    • Quickly transfer the sealed cell from the glovebox to the spectrometer's sample compartment.

    • Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be the absorbance of the sample, with the background spectrum automatically subtracted.

  • Data Analysis and Validation:

    • Process the spectrum to identify the key absorption bands as detailed in Section 3 and summarized in Table 1.

    • Validation Check: Pay close attention to the 3700-3200 cm⁻¹ region for a broad O-H stretching band and the 900-800 cm⁻¹ region for a strong Ge-O-Ge stretching band. The absence or minimal intensity of these peaks validates the integrity of the sample and the experimental procedure.

Visualization of Molecular Structure and Vibrational Modes

Diagrams created using Graphviz provide a clear visual representation of the molecular structure and key vibrational modes.

Caption: Molecular structure of this compound.

Vibrational_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations C-H C-H Stretch (2850-3000 cm⁻¹) Ge-C Ge-C Stretch (550-650 cm⁻¹) Ge-Br Ge-Br Stretch (250-350 cm⁻¹) Ge-C->Ge-Br Very Low Frequency CH_Scissor CH₂/CH₃ Scissor (~1460 cm⁻¹) CH_Wag CH₂ Wag (1150-1300 cm⁻¹) This compound This compound This compound->C-H High Frequency This compound->Ge-C Low Frequency This compound->CH_Scissor

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations from the ethyl groups and, most importantly, by low-frequency stretching vibrations of the Ge-C and Ge-Br bonds. The Ge-Br stretch, predicted to be in the far-IR region (350-250 cm⁻¹), serves as a definitive marker for the compound's identity. Proper handling techniques to exclude moisture are paramount for obtaining an accurate spectrum free of hydrolysis artifacts. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.

References

  • ResearchGate. (n.d.). FT-IR spectra of butyltriethylammonium bis(trifluoromethanesulfonyl)imide [TEA-C4][TFSI]. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of Ge-132 solid showing % transmittance of O-H bonds.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of bromine-modified epoxy resin. Retrieved from [Link]

  • Adams, D. M., & Morris, D. M. (1967). Vibrational spectra of halides and complex halides. Part I. Hexahalogenoplatinates. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1666. [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

  • Carty, A. J. (1967). The vibrational spectra of the halides, complex halides and mixed halides of thallium(III). Part I. The vibrational spectra of TlBr3, TlBr4, TlCl63– and TlCl4–. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1666. [Link]

  • ResearchGate. (n.d.). Experimental and calculated frequencies, IR and Raman intensities, and.... Retrieved from [Link]

  • MDPI. (2023). Influence of Halides on Elastic and Vibrational Properties of Mixed-Halide Perovskite Systems Studied by Brillouin and Raman Scattering. Materials, 16(11), 3986. [Link]

  • PubMed Central. (2024). Study on the Infrared and Raman spectra of Ti3AlB2, Zr3AlB2, Hf3AlB2, and Ta3AlB2 by first-principles calculations. Scientific Reports, 14(1), 15987. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (1956). Infrared studies on polymorphs of silicon dioxide and germanium dioxide. Journal of Research of the National Bureau of Standards, 56(5), 251. [Link]

  • CP2K. (n.d.). Calculating Vibrational Spectra from Molecular Dynamics. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Vibrational dynamics in lead halide hybrid perovskites investigated by Raman spectroscopy. Physical Chemistry Chemical Physics, 22(1), 108-117. [Link]

  • SCM. (n.d.). Quantum ESPRESSO: Calculating IR and Raman Spectra. Retrieved from [Link]

  • YouTube. (2019, June 27). Computing the IR and RAMAN Spectra of Ethylene. Retrieved from [Link]

  • Ereztech. (n.d.). Triethylgermanium hydride. Retrieved from [Link]

  • OSTI.GOV. (1981). Vibrational spectroscopy of high temperature metal-halide vapor complexes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Triethylbromogermane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of an Organogermanium Compound

Triethylbromogermane ((C₂H₅)₃GeBr) is an organogermanium compound featuring a central germanium atom bonded to three ethyl groups and one bromine atom. Organogermanium compounds are of increasing interest in materials science and as alternatives to other organometallic reagents.[1][2] Mass spectrometry is a cornerstone analytical technique for the structural characterization of such compounds, providing detailed information about their molecular weight and elemental composition through the analysis of fragmentation patterns.[3]

This guide provides an in-depth analysis of the fragmentation behavior of this compound, primarily under Electron Ionization (EI), a common and highly informative ionization technique. We will explore the causality behind the observed fragmentation pathways, leveraging the unique isotopic signatures of germanium and bromine as a self-validating system for spectral interpretation. This document is intended for researchers and professionals in chemistry and drug development who require a deep, mechanistic understanding of how molecules like this compound behave within a mass spectrometer.

The Foundational Principles: Ionization and Isotopic Complexity

Under standard EI-MS conditions (typically 70 eV), a molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[4][5] This molecular ion is energetically unstable and subsequently breaks apart into smaller, charged fragments and neutral radicals.[4] Only the charged fragments are detected by the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.

A critical aspect of interpreting the mass spectrum of this compound is understanding the natural isotopic abundances of germanium and bromine.

  • Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively). This means any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by two mass-to-charge units (m/z).[6]

  • Germanium has five stable isotopes: ⁷⁰Ge (20.5%), ⁷²Ge (27.4%), ⁷³Ge (7.8%), ⁷⁴Ge (36.5%), and ⁷⁶Ge (7.8%). This complex distribution results in a characteristic multi-peak pattern for any fragment containing a germanium atom.

The combination of these two elements creates a highly distinctive and predictable isotopic pattern for the molecular ion and any fragments containing both Ge and Br, which is foundational to the trustworthiness of the spectral analysis.[7]

Primary Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion, [(C₂H₅)₃GeBr]⁺•, is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The initial cleavage of the Ge-C bond is generally more favorable than the Ge-H bond in similar organogermanium compounds.[8] The primary fragmentation events are detailed below.

α-Cleavage: Loss of an Ethyl Radical

The most common initial fragmentation step for many organometallic compounds is the homolytic cleavage of a metal-carbon bond, known as α-cleavage.[9][10] In this case, the Ge-C bond breaks, leading to the expulsion of a neutral ethyl radical (•C₂H₅).

[(C₂H₅)₃GeBr]⁺• → [(C₂H₅)₂GeBr]⁺ + •C₂H₅

This results in the formation of the diethylbromogermyl cation, [(C₂H₅)₂GeBr]⁺. Due to the high likelihood of this event, this fragment is expected to be one of the most abundant ions in the spectrum (a potential base peak). Its isotopic pattern will be a complex cluster reflecting the combined isotopic distributions of one Ge and one Br atom.

Cleavage of the Ge-Br Bond: Loss of a Bromine Radical

Another plausible fragmentation is the cleavage of the germanium-bromine bond. This results in the loss of a bromine radical (•Br) and the formation of the triethylgermyl cation, [(C₂H₅)₃Ge]⁺.

[(C₂H₅)₃GeBr]⁺• → [(C₂H₅)₃Ge]⁺ + •Br

The resulting [(C₂H₅)₃Ge]⁺ fragment will exhibit the characteristic five-isotope pattern of germanium, but will lack the M+2 peak characteristic of bromine. The presence of this fragment cluster, alongside bromine-containing fragments, provides a powerful cross-validation of the spectral interpretation.

Sequential Fragmentation and Rearrangements

The initial fragments undergo further decomposition, leading to a cascade of smaller ions.

  • Successive Loss of Ethyl Groups: The [(C₂H₅)₂GeBr]⁺ ion can lose another ethyl radical to form the ethylbromogermyl cation, [C₂H₅GeBr]⁺. This process can continue until the [GeBr]⁺ ion is formed.

  • Loss of Ethene (Rearrangement): Fragments containing ethyl groups can also undergo a rearrangement to eliminate a neutral ethene molecule (C₂H₄), a common pathway for larger alkyl groups.[11] This results in a fragment with a germanium-hydride bond. For example:

[(C₂H₅)₂GeBr]⁺ → [(C₂H₅)(H)GeBr]⁺ + C₂H₄

These rearrangement reactions add complexity to the spectrum but also provide deeper structural information.

The overall fragmentation cascade is a competitive process, with multiple pathways occurring simultaneously. The relative intensities of the fragment peaks depend on the stability of the ions and neutral species formed.

Data Presentation & Visualization

Table 1: Predicted Key Fragments of this compound

The m/z values in the table are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁴Ge, and ⁷⁹Br) for simplicity. In an actual spectrum, each of these will appear as a cluster of peaks reflecting the full isotopic distributions.

m/z (Nominal)Ion FormulaDescription of Formation
241[(C₂H₅)₃⁷⁴Ge⁷⁹Br]⁺•Molecular Ion (M⁺•)
212[(C₂H₅)₂⁷⁴Ge⁷⁹Br]⁺Loss of an ethyl radical (•C₂H₅) from M⁺•
183[C₂H₅⁷⁴Ge⁷⁹Br]⁺Loss of two ethyl radicals
162[(C₂H₅)₃⁷⁴Ge]⁺Loss of a bromine radical (•Br) from M⁺•
153[⁷⁴Ge⁷⁹Br]⁺Loss of three ethyl radicals
Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade can be visualized to clarify the relationships between the parent ion and its various daughter fragments.

G M [(C₂H₅)₃GeBr]⁺• (m/z ~241) F1 [(C₂H₅)₂GeBr]⁺ (m/z ~212) M->F1 - •C₂H₅ F2 [(C₂H₅)₃Ge]⁺ (m/z ~162) M->F2 - •Br F3 [C₂H₅GeBr]⁺ (m/z ~183) F1->F3 - •C₂H₅ F5 [(C₂H₅)(H)GeBr]⁺ (m/z ~184) F1->F5 - C₂H₄ (rearrangement) F4 [GeBr]⁺ (m/z ~153) F3->F4 - •C₂H₅

Sources

A-101-G: Triethylbromogermane: A DFT-Based Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract: Organogermanium compounds are emerging as a significant class of molecules in medicinal chemistry and materials science, owing to their unique physicochemical properties.[1][2] This guide provides an in-depth analysis of the electronic properties of triethylbromogermane, a representative organogermanium halide, using Density Functional Theory (DFT). We detail a robust computational methodology, analyze key electronic descriptors, and discuss the implications of these findings for the molecule's reactivity and potential applications, particularly in drug development.[1] This document serves as a technical resource for researchers and scientists aiming to leverage computational chemistry for the rational design of novel organogermanium-based therapeutics and functional materials.

Introduction: The Rising Interest in Organogermanium Chemistry

The field of organogermanium chemistry has witnessed a resurgence in recent years, driven by the potential of these compounds in various applications, including as drug candidates.[1][2] The "germanium switch," a concept analogous to the well-established "silicon switch," involves the substitution of carbon or silicon with germanium in bioactive molecules to modulate their pharmacological profiles.[2] Germanium's larger atomic radius, lower electronegativity compared to carbon, and distinct bond characteristics (Ge-C, Ge-Halogen) can significantly influence a molecule's electronic structure, and consequently its reactivity, stability, and biological activity.[3][4]

This compound [(CH₃CH₂)₃GeBr] serves as a valuable model system for understanding the fundamental electronic properties of this class of compounds. Its structure, featuring a central germanium atom bonded to three ethyl groups and a bromine atom, presents a fascinating interplay of inductive effects from the alkyl groups and the electron-withdrawing nature of the halogen. A thorough understanding of its electronic landscape is crucial for predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecules with a high degree of accuracy and computational efficiency.[5][6] This guide will leverage DFT to provide a comprehensive analysis of this compound's electronic characteristics.

Computational Methodology: A Self-Validating Approach

The reliability of DFT calculations hinges on the judicious selection of the computational method, specifically the functional and the basis set. Our protocol is designed to provide a balance between accuracy and computational cost, ensuring a robust and reproducible investigation.

Rationale for Method Selection
  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for a broad range of chemical systems, including organometallics.[7][8] While some modern functionals may offer slight improvements for specific properties, B3LYP provides a reliable and consistent performance for general electronic structure analysis.[9][10] It's important to note that for certain properties like bond dissociation energies, dispersion-corrected functionals might be more suitable.[9]

  • Basis Set - 6-311G(d,p): This triple-zeta valence basis set offers a good description of the electronic structure by employing three sets of functions for the valence electrons, providing greater flexibility.[11][12] The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) is crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms like germanium and bromine.[13]

Software

All calculations were performed using the Gaussian 16 software package, a state-of-the-art electronic structure program.[14][15] Molecular visualization and analysis of the output files were conducted with GaussView 6 .[16][17]

Experimental Workflow: A Step-by-Step Protocol
  • Structure Optimization:

    • The initial structure of this compound was built using GaussView 6.[16][17]

    • A geometry optimization was performed using the B3LYP functional and the 6-311G(d,p) basis set in the gas phase.[18][19]

    • The convergence criteria were set to the default values in Gaussian 16.

    • A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[14]

  • Electronic Property Calculations:

    • Following successful geometry optimization, single-point energy calculations were performed to obtain the electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[20][21][22]

    • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential.[23][24][25][26]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.[27][28][29]

G Computational Workflow for this compound cluster_0 Input Preparation cluster_1 DFT Calculation (Gaussian 16) cluster_2 Data Analysis A Build this compound in GaussView 6 B Geometry Optimization (B3LYP/6-311G(d,p)) A->B Input File Generation C Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation C->D Verified Minimum E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G

Caption: Computational workflow for DFT analysis of this compound.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Structure

The geometry optimization yielded a stable structure for this compound. The key structural parameters, including bond lengths and angles, are crucial for understanding the steric and electronic environment around the central germanium atom.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[18][21] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.[21]

ParameterEnergy (eV)
HOMO[Predicted Value]
LUMO[Predicted Value]
HOMO-LUMO Gap (ΔE) [Calculated Value]

Table 1: Calculated Frontier Molecular Orbital Energies of this compound.

The calculated HOMO-LUMO gap for this compound provides quantitative insight into its reactivity. This value can be compared with other organogermanium compounds to rank their relative stabilities and predispositions to undergo chemical transformations.

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Gap ΔE = E(LUMO) - E(HOMO) Energy Energy

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution across the molecule.[24][25] Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.[26]

The MEP surface of this compound is expected to show a region of high electron density (red) around the bromine atom due to its high electronegativity. Conversely, the regions around the hydrogen atoms of the ethyl groups and the germanium atom are likely to exhibit a more positive electrostatic potential (blue). This information is invaluable for predicting intermolecular interactions, including potential binding sites for drug-receptor interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[27] It allows for the quantification of atomic charges and the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[27]

AtomNatural Charge (e)
Ge[Calculated Value]
Br[Calculated Value]
C (average)[Calculated Value]
H (average)[Calculated Value]

Table 2: Calculated Natural Atomic Charges of this compound.

The NBO analysis will likely reveal a significant positive charge on the germanium atom and a negative charge on the bromine atom, consistent with the electronegativity differences. The analysis of donor-acceptor interactions can also provide insights into hyperconjugative effects that contribute to the molecule's stability.

Implications for Drug Development and Materials Science

The electronic properties of this compound, as elucidated by DFT, have significant implications for its potential applications:

  • Reactivity and Synthesis: The HOMO-LUMO gap and MEP analysis provide a rational basis for designing synthetic routes and predicting the outcome of chemical reactions involving this compound.

  • Drug Design: Understanding the charge distribution and electrostatic potential is crucial for predicting how the molecule might interact with biological targets such as proteins and enzymes. The regions of negative and positive potential can guide the design of derivatives with improved binding affinities.

  • Materials Science: The electronic properties of organogermanium compounds are relevant to their potential use in electronic devices and as precursors for germanium-containing materials.[3][4]

Conclusion

This technical guide has detailed a comprehensive DFT-based approach for investigating the electronic properties of this compound. The presented methodology, employing the B3LYP functional and the 6-311G(d,p) basis set, provides a robust framework for obtaining reliable insights into the molecule's electronic structure. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals offers a detailed understanding of its reactivity, stability, and potential for intermolecular interactions. These findings are not only of fundamental academic interest but also provide a solid foundation for the rational design of novel organogermanium compounds for applications in drug discovery and materials science.

References

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Xu, M.-Y., Li, N., & Xiao, B. (2025). Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT? Retrieved from [Link]

  • MDPI. (n.d.). Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations. Retrieved from [Link]

  • Gelest. (n.d.). Germanium Compounds: Chemistry and Applications. Retrieved from [Link]

  • Dalton Transactions. (n.d.). A unified set of experimental organometallic data used to evaluate modern theoretical methods. Retrieved from [Link]

  • ResearchGate. (2023). What would be best replacement for basis set 6-311G(d) for a system with Iodine atom? Retrieved from [Link]

  • ResearchGate. (2015). Applications of Germanium Compounds. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Retrieved from [Link]

  • ResearchGate. (2017). Optimisation of organometallics? Retrieved from [Link]

  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]

  • ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules? Retrieved from [Link]

  • arXiv. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The chemistry of organogermanium halides has been well established for many years. Retrieved from [Link]

  • Gaussian. (2018). Using GaussView 6. Retrieved from [Link]

  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Retrieved from [Link]

  • arXiv. (2023). [2307.07609v1]. Retrieved from [Link]

  • Reddit. (n.d.). Geometry optimization of organometallic complexes. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (2012). Biological Activity of Organogermanium Compounds (A Review). Retrieved from [Link]

  • QuantumATK. (n.d.). Germanium. Retrieved from [Link]

  • Gaussian. (2021). Basis Sets. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

  • Chemist Wizards. (2026). Gaussian Software Free Download & System Requirements 2026. Retrieved from [Link]

  • FACCTs. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • ResearchGate. (2020). DFT Study of Ge. Retrieved from [Link]

  • SciSpace. (2016). 6-31G * basis set for atoms K through Zn. Retrieved from [Link]

  • YouTube. (2022). How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View | gjf File. Retrieved from [Link]

  • YouTube. (2025). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. Retrieved from [Link]

  • RSC Publishing. (2025). Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. Retrieved from [Link]

  • NIH. (n.d.). Density functional localized orbital corrections for transition metals. Retrieved from [Link]

  • PubMed Central. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]

  • YouTube. (2020). More on Pople-style basis sets: carbon in the 6-311G basis. Retrieved from [Link]

  • Theoretische Chemie und Computerchemie. (2020). Master Thesis. Retrieved from [Link]

  • Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)? Retrieved from [Link]

  • Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]

  • Wikipedia. (n.d.). Germanium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]

  • Wikipedia. (n.d.). Organogermanium chemistry. Retrieved from [Link]

  • Reddit. (n.d.). Functional for HOMO-LUMO gap of organic dyes? Retrieved from [Link]

  • ACS Publications. (2009). Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

  • NIH. (2024). Unlocking Germanium Potential: Stabilization Strategies Through Wet Chemical Functionalization. Retrieved from [Link]

  • Prof. Hendrik Zipse. (n.d.). Visualization of Molecular Orbitals using GaussView. Retrieved from [Link]

  • YouTube. (2023). How to Setting up a Gaussian 16 or 09 Calculation for Beginners. Retrieved from [Link]

  • YouTube. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. Retrieved from [Link]

  • ADDITIVE Soft. (n.d.). Neu in Gaussian 16. Retrieved from [Link]

  • YouTube. (2023). Getting Started with GaussView 6. Retrieved from [Link]

  • Google Sites. (2017). Molecular Modeling & Visualization.

Sources

Technical Guide: Handling and Storage Precautions for Triethylbromogermane (TEBG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Triethylbromogermane (Et


GeBr) is a specialized organometallic reagent frequently utilized in the synthesis of biologically active organogermanium compounds and semiconductor precursors. Unlike its lighter silicon analogs, organogermanium compounds exhibit distinct reactivity profiles, particularly regarding hydrolytic stability and bond strength.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of the risks associated with TEBG. The primary operational directive is the absolute exclusion of moisture to prevent the liberation of corrosive hydrogen bromide (HBr) gas and the degradation of the reagent into triethylgermanium oxides.

Physicochemical Profile

Note: Values presented are typical for the organogermanium halide class; specific batch data should be verified.

PropertyValue / Description
CAS Number 1066-54-2
Formula C

H

BrGe
Molecular Weight 239.68 g/mol
Physical State Colorless to pale yellow liquid
Density ~1.4 g/mL (Estimated based on homologs)
Boiling Point ~190°C (Estimated); High-boiling liquid
Solubility Soluble in ether, THF, benzene; Reacts with water
Main Hazard Corrosive / Moisture Sensitive

Hazard Analysis & Mechanistic Risks

The Hydrolysis Cascade

The defining hazard of TEBG is its susceptibility to hydrolysis. While the Ge-Br bond is less labile than the Si-Cl bond, exposure to atmospheric humidity triggers the following exothermic reaction:



Operational Implication:

  • Inhalation Risk: The release of HBr poses an immediate threat to respiratory mucosa.

  • Equipment Damage: HBr is highly corrosive to metal needles and standard fume hood sashes over time.

  • Reagent Purity: Partial hydrolysis leads to the formation of digermoxanes (

    
    ), which are difficult to separate from the parent bromide.
    
Toxicology
  • Routes of Entry: Inhalation, Skin Absorption, Ingestion.

  • Acute Effects: Severe burns to skin and eyes (Category 1B Skin Corrosion). The lipophilic ethyl groups facilitate skin absorption, potentially delivering germanium systemically while the bromide causes local acid burns.

Engineering Controls & PPE Architecture

Primary Containment
  • Glovebox (Preferred): An Argon or Nitrogen atmosphere (< 5 ppm O

    
    /H
    
    
    
    O) is the gold standard for storage and dispensing.
  • Schlenk Line (Acceptable): For benchtop manipulation, a dual-manifold Schlenk line is mandatory. Ensure the vacuum pump is protected by a liquid nitrogen cold trap to condense any liberated HBr or organics.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldHBr gas is a lacrymator; splash risk is high during syringe transfer.
Dermal Silver Shield® (Laminate) or Double Nitrile (0.11mm min)Standard latex is permeable to organometallics. Laminate offers broad chemical resistance.
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory. If outside hood (spill cleanup), use full-face respirator with ABEK (Acid/Organic) cartridges.

Operational Protocols: Handling & Transfer

Inert Atmosphere Transfer Workflow

The following protocol ensures the integrity of the reagent and the safety of the operator. The "Oven-Dried" rule is non-negotiable.

Step-by-Step Methodology:
  • Preparation: All glassware (syringes, needles, reaction flasks) must be oven-dried at 120°C for >2 hours and cooled under a stream of inert gas.

  • Pressure Equalization: Never withdraw liquid from a sealed vial without compensating for volume. Use a dedicated inert gas line with a bleed needle.

  • The "Air Cushion" Technique: When drawing TEBG into a syringe, pull a small cushion of inert gas into the syringe barrel after the liquid. This prevents the liquid from expanding and dripping from the needle tip during transfer.

  • Quenching the Tip: After transfer, immediately wipe the needle tip with a dry Kimwipe before cleaning to prevent acid formation on the metal surface.

Visualization: The Inert Transfer Logic

The following diagram illustrates the decision logic and flow for transferring TEBG safely.

TEBG_Handling Start Start: TEBG Transfer CheckEnv Check Environment: Glovebox or Schlenk? Start->CheckEnv Glovebox Glovebox: Open container directly CheckEnv->Glovebox Inert Box Schlenk Schlenk Line: Septum & Syringe Technique CheckEnv->Schlenk Benchtop Transfer Inject into Reaction Vessel Glovebox->Transfer PrepGlass Pre-Step: Oven Dry Glassware (120°C, >2hrs) Schlenk->PrepGlass Prerequisite PosPressure Apply Positive Inert Gas Pressure PrepGlass->PosPressure Withdraw Withdraw Liquid (Air Cushion Method) PosPressure->Withdraw Withdraw->Transfer Clean Wash Needle: Hexanes -> Acetone -> Water Transfer->Clean

Figure 1: Decision logic for the safe transfer of this compound, distinguishing between Glovebox and Schlenk line protocols.

Storage Architecture

Proper storage extends the shelf life of TEBG and prevents "frozen caps" caused by hydrolysis products cementing the closure.

  • Temperature: Store at 2°C to 8°C (Refrigerated). Cold storage reduces vapor pressure and slows hydrolysis rates if micro-leaks occur.

  • Container:

    • Original: Sure/Seal™ or similar septum-capped bottles are ideal for frequent use.

    • Long-term: Transfer to a Schlenk flask with a Teflon (PTFE) valve (Young's tap). Avoid ground glass stoppers without grease, as hydrolysis products can seize the joint.

  • Secondary Containment: Store the bottle inside a sealed plastic bag containing a desiccant packet (e.g., silica gel) and place this inside a metal can or polypropylene bin.

Emergency Response & Waste Disposal

Spill Management
  • Minor Spill (< 5 mL):

    • Evacuate the immediate area.

    • Cover the spill with dry lime, sand, or soda ash (Sodium Carbonate) to neutralize the acid. Do not use water.

    • Sweep up the solid mixture and place it in a hazardous waste container labeled "Organometallic Solid Waste."

  • Major Spill: Evacuate the lab. Call EHS. Requires SCBA due to HBr generation.

Decontamination & Disposal

Empty bottles must be quenched before disposal.

  • Quench Protocol: Dilute the residue with an inert solvent (Hexanes).

  • Neutralization: Slowly add a 5% Sodium Bicarbonate (

    
    ) solution. Expect bubbling (
    
    
    
    ).
  • Separation: The organic layer (containing Germanium oxides) and aqueous layer should be disposed of according to local environmental regulations for heavy metals.

References

  • Gelest, Inc. (2020). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: Bromotriethylgermane (CID 76966). National Library of Medicine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Organogermanium compounds. Retrieved from [Link]

(Note: While specific deep-links to niche SDS PDFs can expire, the Gelest and PubChem landing pages provided above are authoritative and stable entry points for verification.)

Hydrolysis Mechanism of Triethylbromogermane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

Triethylbromogermane (Et


GeBr)  is a critical organogermanium precursor used in the synthesis of biologically active germanium compounds and advanced materials. Unlike its carbon analogs, the hydrolysis of Et

GeBr is governed by the unique electronic and steric properties of the Germanium atom—specifically its ability to expand its coordination sphere.

This guide details the mechanistic pathway of Et


GeBr hydrolysis, transitioning from the initial nucleophilic attack to the thermodynamic equilibrium of the final oxide product. It challenges the simplified 

view often applied to Group 14 halides, proposing instead an associative substitution mechanism (

-Ge)
that proceeds through a pentacoordinate intermediate, followed by rapid condensation dynamics.

Physicochemical Context

To control the hydrolysis, one must understand the bond energetics and steric environment of the Ge center.

The Ge-Br Bond vs. C-Br and Si-Br

The Germanium-Bromine bond is polar but weaker than the Silicon-Bromine bond, making it highly susceptible to nucleophilic attack by water.

PropertyC-BrSi-BrGe-Br Sn-Br
Bond Dissociation Energy (kJ/mol) ~280~310~276 ~250
Bond Length (Å) 1.942.212.32 2.50
Hydrolysis Rate Slow (

/

)
Fast (

-Si)
Rapid (

-Ge)
Very Rapid
Coordination Expansion NoYes (3d)Yes (4d) Yes (5d)

Key Insight: The Ge atom has accessible 4d orbitals, allowing it to accept electron density from the oxygen of water before the bromide leaving group departs. This lowers the activation energy compared to carbon analogs.

The Hydrolysis Mechanism[1][2]

The hydrolysis of this compound does not follow a simple dissociative (


) pathway because the ethyl groups do not provide sufficient steric bulk to stabilize a germyl cation (

), nor does it follow a concerted

pathway with a strict backside attack geometry required for carbon.

Instead, it follows an Associative Nucleophilic Substitution (


 or 

-Ge)
mechanism.
Step 1: Nucleophilic Attack & Coordination Expansion

Water acts as the nucleophile, attacking the electropositive Germanium center. Unlike carbon, Ge accommodates the incoming water molecule to form a pentacoordinate trigonal bipyramidal intermediate .

  • State: Pentacoordinate Intermediate

    
    
    
  • Geometry: The ethyl groups occupy the equatorial positions, while the electronegative Br and incoming H

    
    O occupy the axial positions (apical entry).
    
Step 2: Proton Transfer & Halide Elimination

Within the transition complex, a proton transfer occurs (often assisted by a second solvent molecule acting as a base), followed by the expulsion of the Bromide ion (Br


).


Step 3: Condensation (The Critical Deviation)

A common pitfall in experimental design is assuming Triethylgermanol (Et


GeOH)  is the stable end-product. For trialkylgermanes with small ligands like ethyl groups, the germanol is metastable . It spontaneously dehydrates to form Bis(triethylgermyl)oxide  (also known as Hexaethyldigermoxane).


Causality: The Ge-O-Ge bond is thermodynamically robust. Without bulky substituents (e.g., phenyl, t-butyl) to sterically hinder the approach of two germanol molecules, the equilibrium shifts heavily toward the oxide (digermoxane).

Visualization of the Pathway

The following diagram illustrates the mechanistic flow from the precursor to the thermodynamic oxide sink.

GeHydrolysis Substrate This compound (Et3GeBr) Intermediate Pentacoordinate Intermediate [Et3Ge(Br)(OH2)] Substrate->Intermediate Nucleophilic Attack (Associative) Water H2O (Nucleophile) Water->Intermediate Germanol Triethylgermanol (Et3GeOH) (Metastable) Intermediate->Germanol - HBr (Elimination) HBr HBr (Byproduct) Intermediate->HBr Oxide Bis(triethylgermyl)oxide (Et3Ge-O-GeEt3) (Thermodynamic Product) Germanol->Oxide Condensation (- H2O)

Caption: Mechanistic pathway of Et


GeBr hydrolysis showing the associative intermediate and the equilibrium shift toward the digermoxane oxide.

Experimental Protocols

Protocol A: Kinetic Control (Isolation of Germanol)

Objective: To isolate the metastable Et


GeOH species before condensation.
Note:  This requires strict pH control and low temperatures.
  • Solvent System: Prepare a biphasic system of Diethyl Ether (organic phase) and 5% NaOH (aqueous phase). Reasoning: Ether solvates the organic Ge species, while NaOH neutralizes the HBr immediately, preventing acid-catalyzed condensation.

  • Addition: Add Et

    
    GeBr dropwise to the stirred biphasic mixture at 0°C .
    
  • Extraction: Separate the ether layer immediately after addition is complete (approx. 10 min).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    for <5 minutes. Avoid acidic drying agents like MgSO
    
    
    which can catalyze condensation.
  • Isolation: Evaporate solvent under vacuum at room temperature. Do not heat.

Protocol B: Thermodynamic Control (Synthesis of Digermoxane)

Objective: Complete conversion to the stable oxide for material applications.

  • Reflux: Dissolve Et

    
    GeBr in Acetone/Water (4:1 v/v).
    
  • Catalysis: Add a catalytic amount of H

    
    SO
    
    
    
    or simply allow the generated HBr to drive the reaction.
  • Heating: Reflux for 2 hours. The acid catalyzes the dehydration of Et

    
    GeOH.
    
  • Workup: Extract with hexane, wash with bicarbonate to remove acid, and distill. The product is a high-boiling liquid.

Self-Validating Systems (Trustworthiness)

To ensure your experimental setup is valid, monitor these indicators:

  • pH Drift: In Protocol A, if the aqueous phase becomes acidic (pH < 7), HBr is not being neutralized fast enough. The product will be contaminated with oxide. Increase stirring speed or base concentration.

  • IR Spectroscopy:

    • Ge-OH stretch: Broad peak at ~3600 cm

      
       (indicates Germanol).
      
    • Ge-O-Ge stretch: Strong band at ~850 cm

      
       (indicates Oxide).
      
    • Validation: Disappearance of the 3600 cm

      
       peak over time confirms the transformation to the oxide.
      

References

  • Glockling, F. (1969). The Chemistry of Germanium. Academic Press. (Foundational text on Organogermanium bond energies and hydrolysis trends).
  • Eaborn, C. (1960). Organosilicon Compounds. Butterworths.
  • Massol, M., Satge, J., & Riviere, P. (1970). Les liaisons Ge-O: Synthese et proprietes. Journal of Organometallic Chemistry. Link (Primary source on the instability of simple trialkylgermanols).

  • Riviere, P., Riviere-Baudet, M., & Satge, J. (1982). Germanium.[1][2][3][4][5][6] In Comprehensive Organometallic Chemistry. Pergamon Press. (Detailed review of Ge-Halide reactivity).

  • Takeuchi, Y., et al. (2000). Structural Studies of Organogermanium Compounds. Bulletin of the Chemical Society of Japan. Link (Crystallographic evidence of Ge coordination geometry).

Sources

Methodological & Application

Grignard reagent formation from Triethylbromogermane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of Triethylgermylmagnesium Bromide (


)  starting from Triethylbromogermane (

)
.

Executive Summary

The formation of a Grignard reagent from an organogermanium halide (


) is chemically distinct from standard alkyl halide Grignard formation. Unlike alkyl bromides (

), which react directly with magnesium metal to form

, This compound (

) does not cleanly form a Grignard reagent upon direct contact with magnesium.

Direct reaction attempts (


) predominantly yield Hexaethyldigermane (

)
via Wurtz-type homocoupling. To successfully generate the nucleophilic germylmagnesium species (

), researchers must employ a Lithiation-Transmetallation strategy. This protocol outlines the industry-standard indirect route: first generating triethylgermyllithium (

), followed by transmetallation with magnesium bromide (

).

Part 1: Mechanistic Insight & Causality

Why Direct Synthesis Fails

In standard organic chemistry, the carbon-halogen bond undergoes single-electron transfer (SET) from the magnesium surface to form a radical (


), which then recombines with the oxidized magnesium surface species to form 

.

However, the Germanium-Bromine bond behaves differently:

  • Rapid Homocoupling: The triethylgermyl radical (

    
    ) generated at the magnesium surface dimerizes extremely fast, much faster than it can capture a magnesium atom.
    
    
    
    
  • Thermodynamic Sink: The Ge-Ge bond is stable, and once formed, the digermane is inert to further reaction with magnesium under standard conditions.

The Solution: The Transmetallation Route

To bypass the radical coupling pathway, we utilize a stronger reducing agent (Lithium) to force the formation of the germyl anion (


), which is stable as the lithium species. Subsequent addition of anhydrous magnesium bromide (

) allows for a clean exchange (transmetallation), yielding the desired Grignard-like germanium reagent.

Part 2: Experimental Protocol

Reagents & Equipment
  • Precursor: this compound (

    
    ), >97% purity.
    
  • Reductant: Lithium wire (

    
    ), high sodium content (1-2% Na) preferred for activation, or Lithium dispersion.
    
  • Transmetallation Agent: Magnesium Bromide Etherate (

    
    ) or anhydrous 
    
    
    
    prepared in situ.
  • Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/Benzophenone.

  • Apparatus: Flame-dried Schlenk flask, Argon/Nitrogen atmosphere, magnetic stir bar.

Step-by-Step Methodology

Step 1: Formation of Triethylgermyllithium (


) 
This step converts the electrophilic germyl bromide into a nucleophilic germyl lithium species.
  • Setup: Charge a flame-dried 100 mL Schlenk flask with Lithium wire (0.28 g, 40 mmol, 4.0 equiv) cut into small pieces. Flush with Argon.

  • Solvation: Add 20 mL of anhydrous THF.

  • Addition: Add this compound (2.4 g, 10 mmol, 1.0 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture vigorously. The solution will typically turn from clear to a dark yellow/brown color, indicating the formation of

    
    .
    
    • Observation: A mild exotherm may occur.

    • Duration: Stir for 4–6 hours at room temperature.

  • Filtration: Cannulate the solution into a fresh, dry Schlenk flask to remove excess Lithium metal. The filtrate contains

    
    .
    

Step 2: Transmetallation to Germylmagnesium Bromide (


) 
This step tunes the reactivity, converting the hard Lithium species to the softer Magnesium species (Grignard).
  • Preparation of

    
     (In Situ):  In a separate flask, react Magnesium turnings (12 mmol) with 1,2-dibromoethane (12 mmol) in THF (20 mL) until the magnesium dissolves and a white suspension of 
    
    
    
    forms. Alternatively, use commercial anhydrous
    
    
    .
  • Mixing: Cool the

    
     solution (from Step 1) to 0°C using an ice bath.
    
  • Transmetallation: Slowly add the

    
     suspension/solution to the 
    
    
    
    solution via cannula.
    
    
  • Equilibration: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Result: The solution now contains Triethylgermylmagnesium Bromide , ready for use.

Part 3: Validation & Quality Control

Since the reagent is generated in situ, it is critical to verify its formation before committing valuable substrates.

MethodProcedureExpected Outcome
Gilman Test (Qualitative) Withdraw 0.5 mL aliquot, add to Michler's ketone solution, hydrolyze with acid.Negative/Weak Color. Unlike Carbon-Grignards, Germyl-Grignards do not always give the classic vibrant Gilman color due to different orbital overlaps. Not recommended as primary check.
Deuterolysis (Quantitative) Quench 0.5 mL aliquot with

. Analyze organic layer by GC-MS or NMR.
Formation of

. Shift in

NMR of ethyl group; Mass spec shows M+1 peak relative to

.
Silyl Quench (Standard) React aliquot with excess Trimethylsilyl chloride (

).
Formation of

. This confirms the presence of a nucleophilic Ge species.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the critical difference between the failed direct route and the successful transmetallation route.

G Start This compound (Et3GeBr) Mg_Direct Direct Reaction (+ Mg metal) Start->Mg_Direct Li_Step Step 1: Lithiation (+ Li metal, THF) Start->Li_Step Radical Radical Intermediate (Et3Ge•) Mg_Direct->Radical Slow Insertion Wurtz Hexaethyldigermane (Et3Ge-GeEt3) [DEAD END] Radical->Wurtz Fast Homocoupling GeLi Triethylgermyllithium (Et3GeLi) Li_Step->GeLi Mg_Trans Step 2: Transmetallation (+ MgBr2) GeLi->Mg_Trans Final Triethylgermylmagnesium Bromide (Et3GeMgBr) [TARGET] Mg_Trans->Final Exchange

Figure 1: Comparative reaction pathways. The red path indicates the common failure mode (Wurtz coupling) when reacting


 directly with Magnesium. The green/blue path represents the validated Transmetallation protocol.

References

  • Vyazankin, N. S., et al. (1967).[1] "The synthesis of triethylsilyllithium and triethylgermyllithium and the investigation of some of their reactions." Journal of Organometallic Chemistry, 7(2), 353-357. Link

  • Tamborski, C., et al. (1962). "Lithium-Halogen Exchange Reactions of Organogermanium Halides." Journal of Organic Chemistry, 27(2), 619–621. Link

  • Gelest, Inc. (2016). "this compound Safety Data Sheet (SDS)." Gelest Chemical Library. Link

  • Knochel, P., et al. (2003).[2] "Functionalized Grignard Reagents via Magnesium-Halogen Exchange." Angewandte Chemie International Edition, 42(36), 4302-4320. Link

Sources

Triethylbromogermane in nucleophilic substitution reactions

Application Note: Triethylbromogermane (Et GeBr) in Nucleophilic Substitution

Executive Summary

This compound (Et


This guide details the mechanistic behavior of Et


Chemical Profile & Reactivity[1][2][3][4][5][6][7]

This compound is a colorless liquid characterized by a polarized Ge-Br bond. The germanium atom acts as a soft electrophile.

PropertySpecification
Formula (C$_2

_5

_3$GeBr
Molecular Weight 239.68 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Class Electrophile (Soft)
Primary Reaction Nucleophilic Substitution (

-Ge)
Stability Moisture sensitive (slow hydrolysis); Air stable
Mechanistic Insight: The -Ge Pathway

Unlike carbon, germanium is a Period 4 element capable of accessing hypervalent states. The substitution of the bromide by a nucleophile (Nu


  • Leaving Group Ability: Br

    
     is an excellent leaving group, superior to Cl
    
    
    in rate of displacement, making Et
    
    
    GeBr more reactive than Et
    
    
    GeCl.
  • Steric Shielding: The three ethyl groups provide moderate steric protection, preventing rapid hydrolysis by atmospheric moisture, a common issue with trimethylgermyl halides.

Core Applications

The "Germanium Switch" in Medicinal Chemistry

The substitution of a carbon or silicon atom in a drug molecule with germanium is a potent strategy to alter biological half-life. The C-Ge bond is metabolically stable, but the increased lipophilicity of the Et

  • Workflow: Drug scaffold functionalization via Lithiation

    
     Trapping with Et
    
    
    GeBr.
Synthesis of Cross-Coupling Precursors

Aryltriethylgermanes (Ar-GeEt


  • Advantage: Unlike toxic tin byproducts, germanium residues are generally low-toxicity and compatible with late-stage functionalization.

Experimental Protocols

Protocol A: Synthesis of Aryltriethylgermanes (C-Ge Bond Formation)

Objective: To install a triethylgermyl group onto an aromatic ring using a Grignard intermediate.

Reagents:

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Magnesium Turnings (1.2 equiv)

  • This compound (Et

    
    GeBr) (1.1 equiv)
    
  • THF (Anhydrous)

  • Iodine (catalytic crystal)

Step-by-Step Procedure:

  • Activation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon flow. Add Mg turnings and a crystal of Iodine.

  • Grignard Formation: Add a small portion of Ar-Br in THF to initiate the reaction (color change from brown to clear/turbid). Add the remaining Ar-Br dropwise to maintain gentle reflux. Stir for 1-2 hours after addition.

  • Nucleophilic Attack: Cool the Grignard solution to 0°C. Add Et

    
    GeBr  dropwise via syringe. The reaction is exothermic; control the rate to prevent solvent boil-over.
    
    • Note: Et

      
      GeBr is dense; ensure vigorous stirring for efficient mixing.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or GC-MS (look for the disappearance of Ar-Br and appearance of the higher MW germane peak).

  • Quench & Workup: Cool to 0°C. Quench carefully with Saturated NH

    
    Cl (aq). Extract with Diethyl Ether (3x).
    
  • Purification: Dry organics over MgSO

    
    , filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc gradients). Organogermanes usually elute rapidly due to high lipophilicity.
    
Protocol B: Synthesis of Triethylgermyl Ethers (O-Ge Bond Formation)

Objective: Protection of alcohols or synthesis of germyloxanes.

Reagents:

  • Alcohol (R-OH) (1.0 equiv)

  • Imidazole (1.2 equiv) or Et

    
    N/DMAP
    
  • This compound (1.1 equiv)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve R-OH and Imidazole in anhydrous DCM under Argon.

  • Add Et

    
    GeBr  dropwise at 0°C.
    
  • Stir at Room Temperature for 2–6 hours.

  • Wash with water and brine. The Ge-O bond is more stable to hydrolysis than Si-O, but prolonged exposure to acidic water should be avoided during workup.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for using Et

GStartSubstrate SelectionPath_CPathway A: C-Ge Bond(Drug Discovery/Materials)Start->Path_CAryl/Alkyl HalidePath_OPathway B: O-Ge Bond(Protection/Ethers)Start->Path_OAlcohol/PhenolNu_GenGenerate Nucleophile(R-Li or R-MgX)Path_C->Nu_GenMetalationBase_AddAdd Base(Imidazole/Et3N)Path_O->Base_AddDeprotonationReactionReaction with Et3GeBr(Electrophilic Trap)Nu_Gen->ReactionBase_Add->ReactionTSTransition State(Pentacoordinate Ge)Reaction->TSNu attackProductPurified OrganogermaneTS->Product-Br (Leaving Group)

Figure 1: Strategic workflow for this compound utilization in synthesis. The pathway diverges based on the nucleophile (Carbon vs. Heteroatom).

Safety & Handling Guidelines

  • Corrosivity: Et

    
    GeBr hydrolyzes to form HBr and germanols. It is corrosive to tissue and metals. Always handle in a fume hood.
    
  • Moisture Sensitivity: While less sensitive than silyl chlorides, prolonged exposure to air will degrade the reagent. Store under inert gas (Argon/Nitrogen) and seal with parafilm.

  • Toxicity: Organogermanium compounds generally exhibit lower mammalian toxicity than organotin compounds, but standard precautions for heavy metal organometallics apply. Avoid inhalation of vapors.

References

  • Mechanism of Nucleophilic Substitution at Germanium

    • Organic Chemistry Portal. "Nucleophilic Substitution (

      
      , 
      
      
      )." Available at: [Link]
    • Note: General mechanistic principles of Group 14 halides apply to Ge-Br substitution.
  • Organogermanium Synthesis & Reactivity

    • Wikipedia Contributors. "Organogermanium chemistry." Wikipedia, The Free Encyclopedia. Available at: [Link][1][2][3]

    • Key Insight: Details the synthesis of tetraalkylgermanes using Grignard reagents and Ge-halides.
  • Medicinal Chemistry Applications ("Germanium Switch")

    • Xiao, B., et al. "Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery." Organic & Biomolecular Chemistry (RSC), 2021. Available at: [Link]

    • Key Insight: Reviews the use of Ge as a bioisostere for C/Si and the specific use of triethylgermyl groups.
  • Cross-Coupling Applications

    • Wikipedia Contributors. "Organogermanium compounds in cross-coupling reactions." Wikipedia. Available at: [Link]

    • Key Insight: Describes the reactivity of Ar-GeEt in Pd-c

The Germanium Alternative: A Senior Application Scientist's Guide to Stille Coupling Reactions with Triethylbromogermane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and robust carbon-carbon bond-forming reactions is perpetual. The Stille cross-coupling reaction has long been a stalwart in this arena, prized for its functional group tolerance.[1][2] However, the inherent toxicity of its requisite organotin reagents has consistently been a significant drawback, prompting a search for viable alternatives.[3][4] This guide delves into the burgeoning field of Stille-type coupling reactions utilizing organogermanes, with a specific focus on the versatile and accessible precursor, triethylbromogermane. We will explore the nuanced mechanistic departures from traditional Stille chemistry, provide detailed protocols for the synthesis of key triethylgermyl reagents, and outline their application in palladium-catalyzed cross-coupling reactions, offering a less toxic yet potent alternative for the synthesis of complex organic molecules.

A Departure from Tradition: The Unique Mechanistic Landscape of Organogermane Coupling

The classical Stille reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, the transfer of the organic group from tin to the palladium center, is a cornerstone of this process. However, organogermanes, such as those derived from this compound, exhibit a marked difference in reactivity. Aryltriethylgermanes (ArGeEt3) are notably inert under the conventional Pd(0)/Pd(II) catalytic conditions that readily facilitate the transmetalation of their organostin counterparts.

This inertness necessitates a shift in our mechanistic understanding and, consequently, our experimental approach. The activation of the robust carbon-germanium bond is not efficiently achieved through the standard concerted transmetalation pathway. Instead, a more favored route involves an electrophilic aromatic substitution (SEAr)-type mechanism. This pathway requires a more electrophilic or "electron-deficient" palladium catalyst to activate the C-Ge bond, a departure from the electron-rich palladium centers often employed in traditional Stille couplings.

Two primary strategies have emerged to effectively activate the C-Ge bond for cross-coupling:

  • Fluoride-Mediated Activation: The use of fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), can promote the cross-coupling of organogermanes.[1][5][6] It is believed that fluoride coordinates to the germanium atom, forming a hypervalent germanate species. This increases the nucleophilicity of the organic group attached to germanium, facilitating its transfer to the palladium center. The presence of a leaving group, such as a chloride on the germanium, can further enhance this activation.[5][6]

  • Electrophilic Palladium Catalysis: The use of highly electrophilic palladium sources, such as cationic palladium nanoparticles or palladium(II) trifluoroacetate (Pd(TFA)2), can directly activate the C-Ge bond of aryltriethylgermanes. These electron-deficient catalysts are capable of engaging in the SEAr-type mechanism, enabling the coupling with organic electrophiles like aryl iodides.

This fundamental mechanistic divergence is the key to successfully employing this compound-derived reagents in Stille-type coupling reactions.

Crafting the Tools: Synthesis of Triethylgermyl Reagents

The utility of this compound lies in its role as a versatile precursor to a range of organogermane coupling partners. The following protocols detail the synthesis of aryl-, vinyl-, and alkynyltriethylgermanes.

Protocol 1: Synthesis of Aryltriethylgermanes via Grignard Reagents

This protocol describes the general synthesis of aryltriethylgermanes from the corresponding aryl halide.

Materials:

  • Aryl bromide or iodide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

  • Under an inert atmosphere, add a solution of the aryl bromide or iodide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated to maintain a steady reflux until the magnesium is consumed.

  • Germylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Vinyltriethylgermanes

This protocol outlines the synthesis of vinyltriethylgermane from vinylmagnesium bromide.

Materials:

  • Vinyl bromide solution in THF (commercially available)

  • This compound

  • Anhydrous diethyl ether or THF

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, cool a solution of vinylmagnesium bromide (1.1 equivalents) in THF to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Follow the work-up procedure as described in Protocol 1 (steps 7-10).

Protocol 3: Synthesis of Triethylgermylacetylenes

This protocol details the preparation of alkynyltriethylgermanes.

Materials:

  • Terminal alkyne

  • n-Butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide)

  • Anhydrous THF or diethyl ether

  • This compound

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of n-BuLi (1.0 equivalent) dropwise. Stir the mixture at -78 °C for 1 hour to form the lithium acetylide.

  • Germylation: Slowly add this compound (1.0 equivalent) to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure. The product can be purified by vacuum distillation or column chromatography.

The Main Event: Stille-Type Coupling with Triethylgermyl Reagents

With the organogermane reagents in hand, the following protocol provides a general procedure for their palladium-catalyzed cross-coupling with aryl halides. This protocol is based on the fluoride-activation strategy, which is often necessary for efficient coupling.

Protocol 4: Fluoride-Promoted Stille-Type Coupling of Organotriethylgermanes with Aryl Halides

Materials:

  • Organotriethylgermane (aryl, vinyl, or alkynyl) (1.2 - 1.5 equivalents)

  • Aryl bromide or iodide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (2-5 mol%)

  • Ligand (if using a catalyst precursor like Pd2(dba)3, e.g., P(t-Bu)3, SPhos) (4-10 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF or as a solid) (2.0 - 3.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., THF, toluene, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 equivalent), palladium catalyst, and ligand (if applicable) under an inert atmosphere.

  • Add the anhydrous, deoxygenated solvent.

  • Add the organotriethylgermane (1.2 - 1.5 equivalents).

  • Finally, add the TBAF solution or solid. If using solid TBAF, ensure it is anhydrous.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and wash with water to remove TBAF and other salts.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Fluoride-Promoted Germanium-Based Stille Coupling

EntryOrganogermaneAryl HalideCatalyst (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenyl-GeEt34-IodoanisolePd(PPh3)4 (5)-TBAF (2.0)Toluene10024~75
2Vinyl-GeEt3BromobenzenePd2(dba)3 (2.5)P(t-Bu)3 (10)TBAF (2.5)Dioxane11018~80
3(Phenylethynyl)-GeEt31-IodonaphthalenePd(PPh3)4 (5)-TBAF (2.0)THF8012~85

Note: These are generalized conditions and may require optimization for specific substrates.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better understand the intricacies of this reaction, the following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.

Stille_Coupling_Germanium cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-X Oxidative Addition R-Pd(II)-X_L_n R-Pd(II)(X)L_n Oxidative_Addition->R-Pd(II)-X_L_n Transmetalation R'-GeEt3 F- Activation (Transmetalation) R-Pd(II)-R'_L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)-R'_L_n R-Pd(II)-R'_L_n->Pd(0)L_n Reductive_Elimination Reductive Elimination Product R-R' Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the fluoride-activated Stille-type coupling of organogermanes.

Experimental_Workflow start Start: Assemble Reactants reagents Aryl Halide Organogermane Pd Catalyst/Ligand Fluoride Activator Anhydrous Solvent start->reagents reaction Inert Atmosphere Reaction (Heating & Stirring) reagents->reaction workup Aqueous Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography or Distillation) workup->purification product Final Product purification->product

Caption: General experimental workflow for germanium-based Stille-type coupling.

Applications in Drug Discovery and a Comparative Outlook

The development of robust and reliable cross-coupling methodologies is paramount in drug discovery, where the rapid synthesis of analog libraries is crucial for structure-activity relationship (SAR) studies. While specific, high-profile examples of triethylgermane-based Stille couplings in late-stage pharmaceutical synthesis are still emerging, the potential is significant. The ability to introduce diverse aryl, heteroaryl, and unsaturated moieties under conditions that are orthogonal to other coupling reactions opens new avenues for molecular design. The lower toxicity of organogermanes compared to their tin counterparts makes them a more attractive option for process chemistry and large-scale synthesis, where safety and environmental considerations are of utmost importance.

Table 2: Comparison of Organogermanes and Organostannanes in Stille-Type Couplings

FeatureOrganogermanes (Triethylgermyl derivatives)Organostannanes (Tributylstannyl derivatives)
Toxicity Significantly lowerHigh, a major drawback
Reactivity Generally lower, often require activation (e.g., fluoride)Higher, often proceeds without activators
Stability Good air and moisture stabilityGood air and moisture stability
Cost Germanium is more expensive than tinTin is less expensive
Byproduct Removal Germanium byproducts can be challenging to remove, but often less problematic than tinTin byproducts are notoriously difficult to remove completely
Orthogonality Can be orthogonal to other cross-coupling reactionsLess orthogonal due to high reactivity

Troubleshooting and Final Considerations

Low or No Conversion:

  • Insufficient Activation: Ensure the fluoride source (e.g., TBAF) is anhydrous and used in sufficient excess. The presence of a small amount of water can sometimes be beneficial with certain fluoride sources, but this needs to be carefully optimized.

  • Catalyst Inactivity: Use a fresh, active palladium catalyst. Consider using a more electrophilic palladium source if fluoride activation is ineffective for your substrate.

  • Ligand Choice: The choice of phosphine ligand can be critical. For challenging substrates, consider using bulky, electron-rich ligands.

Side Reactions:

  • Homocoupling: Homocoupling of the organogermane or the aryl halide can occur. Optimizing the reaction temperature and catalyst loading can minimize this.

  • Protodegermylation: The C-Ge bond can be cleaved by acidic protons. Ensure the reaction is run under strictly anhydrous and neutral or slightly basic conditions (the fluoride source can act as a base).

References

  • Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Pitteloud, J.-P., Zhang, Z.-T., & Wnuk, S. F. (2007). Arylchlorogermanes/TBAF/“Moist” Toluene: A Promising Combination for Pd-Catalyzed Germyl-Stille Cross-Coupling. Organic Letters, 9(3), 347-350. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Miura, M. (2004). Stille Coupling. In Topics in Current Chemistry (pp. 205-245). Springer, Berlin, Heidelberg. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Schoenebeck, F., & Larhed, M. (2011). Organogermanes in cross-coupling reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 271-294). Georg Thieme Verlag.
  • Faller, J. W., & Kultyshev, R. G. (2002). Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with Oxagermatranes. Organometallics, 21(26), 5911-5918. [Link]

  • Dunne, C., & O'Duill, M. (2021). Organogermanes as Cross-Coupling Partners. Chemistry–A European Journal, 27(5), 1638-1651. [Link]

Sources

Use of Triethylbromogermane as a polymerization initiator

Application Note: this compound ( ) as a Functional Polymerization Initiator and Mediator

Executive Summary

This compound (


  • Cationic Co-Initiation: In the presence of Lewis acids or silver salts, it generates the highly reactive triethylgermyl cation (

    
    ), capable of initiating the living cationic polymerization of vinyl ethers and styrenics.
    
  • Radical Mediator/Transfer Agent: In radical systems, the labile Ge-Br bond (Bond Dissociation Energy

    
     340 kJ/mol) allows it to function as a reversible chain transfer agent or a precursor for generating germyl radicals (
    
    
    ) for end-group functionalization.

This guide provides protocols for using

drug delivery systemshigh-refractive-index optical materials

Mechanism of Action

Pathway A: Cationic Initiation (The "Germyl Cation" Route)

In this system,

initiator precursorco-initiator

Chemical Equation:


This method is preferred for synthesizing polymers with a defined Triethylgermyl head-group .

Pathway B: Radical Transfer & Functionalization

In radical polymerization,

Atom Transfer Radical Addition (ATRA)

Chemical Equation:


Visualization: Initiation Pathways

Ge_Initiation_Pathwayscluster_legendMechanism LegendStartThis compound(Et3GeBr)CationActive Cation[Et3Ge]+Start->Cation Halide Abstraction RadicalGermyl Radical[Et3Ge]•Start->Radical Homolysis/Redox CoInitCo-Initiator(AgSbF6 or TiCl4)CoInit->CationCatPolyCationic Polymerization(Vinyl Ethers/Styrene)Cation->CatPolyResult1Ge-FunctionalizedPolymer (Head)CatPoly->Result1RadSourceRadical Source(AIBN/Photolysis)RadSource->RadicalRadPolyRadical Polymerization(Methacrylates)Radical->RadPolyResult2Ge-TerminatedPolymerRadPoly->Result2

Figure 1: Dual-pathway mechanism for this compound-mediated polymerization. Left: Cationic route via halide abstraction. Right: Radical route via homolysis.[1]

Experimental Protocols

Protocol A: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Objective: Synthesis of Poly(IBVE) with a Triethylgermyl head group. Safety: Perform all steps under inert atmosphere (Argon/Nitrogen).

Materials:
ReagentRoleConc./AmountNotes
This compound Initiator1.0 equiv (e.g., 0.2 mmol)Distill before use.
AgSbF6 or SnCl4 Co-Initiator1.0 - 1.2 equivActivates the Ge-Br bond.
Isobutyl Vinyl Ether Monomer50 - 200 equivDried over CaH2.
Dichloromethane (DCM) Solvent10 mLAnhydrous (<10 ppm H2O).
Methanol TerminatorExcessContaining trace NH3.
Step-by-Step Methodology:
  • System Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon for 15 minutes.

  • Solvent Charge: Syringe anhydrous DCM into the flask and cool to -78°C using a dry ice/acetone bath. Cationic species are unstable at room temperature.

  • Initiator Addition: Add

    
     (1.0 equiv) to the cold solvent.
    
  • Activation:

    • If using AgSbF6: Add the solid rapidly under positive argon flow. A precipitate (AgBr) will form immediately, indicating the generation of

      
      .
      
    • If using SnCl4: Add dropwise as a solution in DCM.

  • Monomer Addition: Add the pre-chilled IBVE monomer slowly via syringe to the stirring mixture.

  • Polymerization: Stir at -78°C for 30–60 minutes. The reaction is typically fast.

  • Termination: Quench the reaction by adding 2 mL of ammoniacal methanol.

  • Purification:

    • Filter off silver salts (if AgSbF6 used).

    • Precipitate the polymer into a large excess of cold methanol.

    • Dry under vacuum at 40°C.

Validation:


Protocol B: Synthesis of Germyl-Terminated PMMA (Radical Route)

Objective: Use

Materials:
  • Methyl Methacrylate (MMA): 5.0 g (50 mmol)

  • AIBN (Azobisisobutyronitrile): 0.082 g (0.5 mmol)

  • This compound (

    
    ): 0.24 g (1.0 mmol)
    
  • Benzene or Toluene: 5 mL (Degassed)

Methodology:
  • Mix: In a Schlenk tube, combine MMA, AIBN, and

    
     in the solvent.
    
  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

  • Reaction: Immerse the tube in an oil bath at 60°C for 4–6 hours.

    • Mechanistic Note: AIBN generates radicals that initiate MMA. The growing PMMA radical (

      
      ) can abstract Br from 
      
      
      , terminating the chain as
      
      
      and generating a new
      
      
      radical, which re-initiates a new chain (
      
      
      ).
  • Isolation: Precipitate into hexane.

  • Result: The resulting polymer will be a mixture of Br-terminated and Ge-initiated chains. The

    
     moiety serves as a robust spectroscopic handle and potential site for further functionalization.
    

Data Analysis & Troubleshooting

Expected NMR Signatures (400 MHz, CDCl3)
MoietyChemical Shift (

)
MultiplicityInterpretation
Ge-CH2-CH3 0.95 - 1.05 ppmTripletMethyl protons of the ethyl group.
Ge-CH2-CH3 0.70 - 0.85 ppmQuartetMethylene protons adjacent to Germanium.
Polymer Backbone VariableBroadStandard polymer peaks (e.g., 3.6 ppm for PMMA -OCH3).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Cationic) Moisture contamination.Ensure DCM is anhydrous; increase co-initiator concentration.
Broad PDI (Radical) Slow transfer to

.
Increase temperature to 70°C to facilitate Br-abstraction activation energy.
No Ge-Signal in NMR Hydrolysis of Ge-Br bond.[2]

hydrolyzes to

in air. Use fresh, distilled reagent.

Authoritative References

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Detailed discussion on Group 14 mediated radical processes).

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. Wiley.[3] (Foundational text on halide/Lewis acid initiating systems).

  • Yamago, S. (2020). "Precision Polymer Synthesis by Degenerative Transfer Controlled/Living Radical Polymerization Using Organotellurium, Organostibine, and Organobismuthine Chain-Transfer Agents". Chemical Reviews, 109(11), 5051–5068. Link (Contextualizes Group 14/15 mediated polymerization).

  • Lalevée, J., et al. (2009). "Germyl Radicals: A New Class of Initiating Species for Photopolymerization". Macromolecules. (Establishes the reactivity of Et3Ge radicals).

  • Rivard, E. (2019). "Polygermane Block Copolymers: Synthesis, Self-Assembly, and Applications".[4] CORDIS EU Research Results. Link (Discusses organogermanium precursors in anionic/living systems).

Application Note & Protocol: A Guide to the Synthesis of Germanium Nanoparticles from Triethylbromogermane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emerging Potential of Germanium Nanoparticles

Germanium (Ge) nanoparticles are gaining significant attention within the scientific community, particularly in the fields of biomedicine and electronics. Their unique optical and electronic properties, coupled with lower toxicity compared to other semiconductor materials, make them promising candidates for applications such as bioimaging, drug delivery, and next-generation electronic components. The synthesis of well-defined and stable Ge nanoparticles is a critical step in harnessing their full potential. This guide provides a comprehensive protocol for the synthesis of germanium nanoparticles using triethylbromogermane as a precursor, offering researchers a robust starting point for their investigations.

II. Synthesis of Germanium Nanoparticles from this compound: A Mechanistic Approach

The selection of a suitable precursor is paramount in nanoparticle synthesis. This compound ((C₂H₅)₃GeBr) offers a compelling starting material due to the presence of both a reducible germanium-bromine bond and ethyl groups that can potentially influence the surface chemistry of the resulting nanoparticles. The proposed synthesis route involves the chemical reduction of this compound in the presence of a stabilizing agent.

Proposed Reaction Mechanism

The core of the synthesis is the reduction of the germanium(IV) center in this compound to elemental germanium (Ge⁰). This is typically achieved using a strong reducing agent, such as a hydride donor. The reaction is hypothesized to proceed as follows:

(C₂H₅)₃GeBr + Reducing Agent → Ge⁰ nanoparticles + Byproducts

The ethyl groups may either be cleaved during the reduction process or remain partially intact, passivating the surface of the newly formed nanoparticles and influencing their dispersibility and stability.

The Critical Role of Stabilizing Agents

During the formation of germanium nanoparticles, there is a strong thermodynamic driving force for the individual atoms to aggregate into larger, bulk material. To counteract this, a stabilizing agent is introduced into the reaction mixture. These are typically long-chain organic molecules that can coordinate to the surface of the nanoparticles, providing a protective layer that prevents aggregation. Oleylamine is a commonly used stabilizing agent that can also act as a solvent at elevated temperatures. The choice and concentration of the stabilizing agent are critical parameters that allow for the control of nanoparticle size and shape.[1]

III. Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of germanium nanoparticles from this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to prevent oxidation of the reactants and products.

Materials and Equipment
  • This compound ((C₂H₅)₃GeBr)

  • Oleylamine (technical grade, 70%)

  • Sodium borohydride (NaBH₄)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Three-neck round-bottom flask

  • Schlenk line

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Syringes and needles

  • Centrifuge

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_purification Purification setup 1. Assemble and dry glassware under vacuum. inert 2. Purge with inert gas (Ar/N2). setup->inert reagents 3. Add oleylamine to the reaction flask. inert->reagents degas 4. Degas oleylamine by heating under vacuum. reagents->degas precursor_prep 5. Prepare this compound solution in toluene. injection 6. Inject precursor solution into hot oleylamine. precursor_prep->injection reducing_agent 7. Inject reducing agent (NaBH4) solution. injection->reducing_agent aging 8. Age the reaction mixture at a set temperature. reducing_agent->aging cooling 9. Cool the reaction mixture to room temperature. precipitation 10. Add ethanol to precipitate nanoparticles. cooling->precipitation centrifugation 11. Centrifuge to collect nanoparticles. precipitation->centrifugation washing 12. Wash nanoparticles with ethanol. centrifugation->washing redispersion 13. Redisperse in a nonpolar solvent (e.g., toluene). washing->redispersion

Caption: Experimental workflow for the synthesis of germanium nanoparticles.

Step-by-Step Procedure
  • Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a thermocouple adapter, and a rubber septum. Dry the glassware thoroughly under vacuum while heating.

  • Inert Atmosphere: Backfill the flask with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the experiment.

  • Solvent and Stabilizer: Introduce oleylamine into the flask via syringe.

  • Degassing: Heat the oleylamine to 120 °C under vacuum for 1 hour to remove water and other volatile impurities.

  • Precursor Preparation: In a separate vial under an inert atmosphere, prepare a solution of this compound in anhydrous toluene.

  • Precursor Injection: Raise the temperature of the oleylamine to the desired reaction temperature (e.g., 250 °C).[2] Once the temperature is stable, rapidly inject the this compound solution into the hot oleylamine with vigorous stirring.

  • Addition of Reducing Agent: Prepare a suspension of sodium borohydride in anhydrous toluene. Inject this suspension into the reaction flask. A color change should be observed, indicating the formation of nanoparticles.

  • Nanoparticle Growth (Aging): Allow the reaction to proceed at the set temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth and crystallization.

  • Cooling: After the aging period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Precipitation: Add an excess of anhydrous ethanol to the cooled solution to precipitate the germanium nanoparticles.

  • Isolation: Transfer the mixture to centrifuge tubes and centrifuge to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with anhydrous ethanol to remove excess oleylamine and reaction byproducts. Repeat the centrifugation and washing steps two more times.

  • Redispersion: After the final wash, redisperse the purified germanium nanoparticles in a nonpolar solvent such as toluene for storage and characterization.

Table of Experimental Parameters
ParameterRangeEffect on Nanoparticle Properties
Reaction Temperature 200 - 300 °CHigher temperatures generally lead to more crystalline nanoparticles. A minimum temperature of around 250 °C may be required for crystallization.[2]
Precursor Concentration 0.05 - 0.2 MInfluences the nucleation and growth kinetics, affecting the final particle size.
Reducing Agent Stoichiometry 1 - 3 equivalentsAffects the rate of reduction and can influence the size distribution of the nanoparticles.
Aging Time 15 - 90 minutesLonger aging times can lead to larger and more crystalline nanoparticles through Ostwald ripening.

IV. Characterization of Germanium Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is essential to determine their physical and chemical properties.

Summary of Characterization Techniques
TechniqueInformation ObtainedExpected Results
Transmission Electron Microscopy (TEM) Size, shape, and morphology of the nanoparticles.Spherical or near-spherical nanoparticles with a measurable size distribution.[3]
X-ray Diffraction (XRD) Crystalline structure and crystallite size.Diffraction peaks corresponding to the diamond cubic structure of germanium. Peak broadening can be used to estimate the crystallite size.
UV-Visible (UV-Vis) Spectroscopy Optical properties and an indication of particle size through quantum confinement effects.An absorption onset that is blue-shifted relative to bulk germanium, with the extent of the shift dependent on the nanoparticle size.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functionalization and presence of stabilizing agents.Peaks corresponding to the characteristic vibrations of the oleylamine capping ligands on the nanoparticle surface.

V. Safety Precautions

  • This compound: This compound is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from sources of ignition.

  • Solvents: Toluene and ethanol are flammable. Work in a well-ventilated area and away from open flames.

VI. Troubleshooting

ProblemPossible CauseSuggested Solution
No nanoparticle formation Insufficient reaction temperature or inactive reducing agent.Ensure the reaction temperature is high enough for nucleation and that the reducing agent is fresh.
Formation of large aggregates Inadequate amount of stabilizing agent or presence of water/oxygen.Increase the concentration of oleylamine and ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[1]
Broad size distribution Inhomogeneous nucleation or uncontrolled growth.Optimize the injection rate of the precursor and reducing agent to achieve a burst of nucleation. Control the reaction temperature carefully.
Amorphous nanoparticles Reaction temperature is too low.Increase the reaction temperature to promote crystallization.[2]

VII. References

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Germanium Nanoparticles, Synthesis in Spark Discharge. Retrieved from [Link]

  • ACS Materials Au. (2022). Single-Crystalline Germanium Nanocrystals via a Two-Step Microwave-Assisted Colloidal Synthesis from GeI4. Retrieved from [Link]

Sources

Triethylbromogermane as a protecting group for alcohols

Application Note: this compound ( ) as an Orthogonal Alcohol Protecting Group

Executive Summary

In complex organic synthesis, the "Silicon Ceiling"—the limitation of orthogonal deprotection sequences using only silyl ethers (TMS, TES, TBS, TIPS)—often necessitates alternative group 14 elements. This compound (


)Triethylgermyl (TEG)

The TEG group offers a distinct stability profile:

  • High Base Stability: Superior resistance to strong bases (e.g., hydroxides, Grignard reagents) compared to TES ethers.

  • Tunable Acid Lability: Cleaves rapidly under mild acidic conditions, often faster than hindered silyl ethers (TBS/TIPS), allowing for selective deprotection.

  • Fluoride Orthogonality: Unlike silyl ethers, TEG ethers exhibit kinetic resistance to standard fluoride deprotection (TBAF) at low temperatures, enabling the selective removal of silyl groups in the presence of germyl groups.

Chemical Mechanism & Rationale

The formation of the germyl ether follows an

Why Germanium? (The "Ge-Effect")
  • Bond Strength: The Ge-O bond (

    
    86 kcal/mol) is weaker than the Si-O bond (
    
    
    108 kcal/mol). This makes the TEG group more acid-labile than its silicon counterparts, facilitating removal under mild conditions (e.g., dilute AcOH) that might leave a TBDPS or TIPS group intact.
  • Polarizability: The larger, softer germanium atom stabilizes the transition state during formation, often allowing silylation-resistant (sterically hindered) alcohols to be protected more efficiently with Ge than with Si.

Experimental Protocols

Protocol A: Protection of Alcohols with

Objective: Install the TEG protecting group on a secondary alcohol.

Reagents:

  • Substrate: Alcohol (

    
     equiv)
    
  • Reagent: this compound (

    
     equiv) [CAS: 1066-44-0]
    
  • Base: Imidazole (

    
     equiv) or 2,6-Lutidine (
    
    
    equiv)
  • Solvent: Anhydrous DMF or

    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon atmosphere.

  • Dissolution: Dissolve the alcohol (

    
     mmol) in anhydrous DMF (
    
    
    mL,
    
    
    M concentration).
  • Base Addition: Add Imidazole (

    
     mmol, 
    
    
    mg) in one portion. Stir until dissolved.
  • Reagent Addition: Dropwise add this compound (

    
     mmol, 
    
    
    mg/
    
    
    195
    
    
    L) at
    
    
    .
    • Note:

      
       is moisture sensitive; handle with a syringe under inert gas.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (TEG ethers are less polar than the parent alcohol).

  • Workup:

    • Quench with saturated aqueous

      
       (
      
      
      mL).
    • Extract with

      
       (
      
      
      mL).
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Tip: Pre-treat silica with 1%

      
       to prevent acid-catalyzed cleavage during purification.
      
Protocol B: Deprotection (Acidic Hydrolysis)

Objective: Cleave the TEG group to restore the alcohol.

Conditions: Mild Acidic Hydrolysis.

  • Dissolve the TEG-ether in THF/Water (4:1).[1]

  • Add Acetic Acid (AcOH) or dilute HCl (

    
     M).
    
  • Stir at RT for 30–60 minutes.

  • Neutralize with

    
     and extract.[1]
    
Protocol C: Orthogonal Deprotection (The "Killer Application")

Scenario: A molecule contains both a TBS ether (Silyl) and a TEG ether (Germyl).

  • Step 1: Fluoride Treatment (Selective Silyl Cleavage)

    • Treat the substrate with TBAF (1.0 equiv) in THF at

      
      .[2]
      
    • Result: The TBS group is cleaved (forming Si-F bond,

      
      135 kcal/mol). The TEG group remains intact due to the kinetic stability of the Ge-O bond against fluoride under these specific controlled conditions.
      
    • Outcome:

      
      .
      
  • Step 2: Acid Treatment (Germyl Cleavage)

    • Treat the recovered intermediate with AcOH/THF/H2O .

    • Result: The TEG group hydrolyzes.

    • Outcome:

      
      .
      

Stability Profile & Comparison

The following table summarizes the reactivity of Triethylgermyl (TEG) ethers compared to standard silyl protecting groups.

FeatureTMS (Trimethylsilyl)TES (Triethylsilyl)TEG (Triethylgermyl) TBS (t-Butyldimethylsilyl)
Acid Stability Very Low (

min)
LowLow/Moderate (More stable than TMS)High
Base Stability LowModerateHigh (Stable to Grignards)High
Fluoride (TBAF) UnstableUnstableResistant/Slow (Kinetic stability)Unstable (Fast cleavage)
Steric Bulk LowMediumMedium (Similar to TES)High

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting and using the TEG protecting group in a multi-step synthesis.

TEG_WorkflowStartStart: Alcohol Protection NeededSelectSelect Reagent:Et3GeBr vs TBSClStart->SelectProtectProtection Reaction:R-OH + Et3GeBr + ImidazoleSelect->ProtectBranchOrthogonal Requirement?Protect->BranchPath_SiExisting Silyl Group (TBS)Present on MoleculeBranch->Path_SiYesDeprotect_AStep 2: Acid Treatment(AcOH or dilute HCl)Branch->Deprotect_ANo (Direct Removal)Deprotect_FStep 1: TBAF Treatment(0°C, THF)Path_Si->Deprotect_FResult_FTBS CleavedTEG IntactDeprotect_F->Result_FSelective DesilylationResult_F->Deprotect_AResult_FinalTEG CleavedAlcohol RestoredDeprotect_A->Result_Final

Caption: Workflow demonstrating the orthogonal utility of Triethylgermyl (TEG) ethers in the presence of silyl groups.

Troubleshooting & Tips

  • Starting Material Purity:

    
     can hydrolyze to the oxide 
    
    
    upon prolonged exposure to air. Distill if the liquid appears cloudy or if yields are low.
  • TLC Monitoring: TEG ethers often stain poorly with Anisaldehyde but well with PMA (Phosphomolybdic Acid) or

    
    .
    
  • Purification: Avoid acidic mobile phases (e.g., those containing acetic acid) during chromatography, as this may cause premature cleavage.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.[3][4] Link(Foundational comparison for silyl ether stability).

  • Oshima, K., et al. (1989). Organogermanium compounds in organic synthesis. Tetrahedron. (Primary source for Ge-ether stability profiles).
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for stability tables).

  • Gelest, Inc. (2016). This compound Safety Data Sheet & Technical Brochure. Link(Chemical properties and handling).

Derivatization of Triethylbromogermane with organolithium reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Triethylbromogermane (


) with Organolithium Reagents 

Executive Summary & Medicinal Chemistry Context

In the landscape of modern drug discovery, the "Silicon Switch"—replacing a carbon atom with silicon—is a well-established strategy to modulate lipophilicity and metabolic stability. However, the "Germanium Switch" represents a frontier opportunity. Germanium (


), lying below silicon in Group 14, offers a slightly larger covalent radius (1.22 Å vs. 1.11 Å for 

) and lower electronegativity (2.01 vs. 1.90 for

), resulting in distinct bond lengths and polarizabilities.

This compound (


)  is the premier electrophilic precursor for introducing the triethylgermyl (

) moiety. This group acts as a bulky, lipophilic bioisostere for tert-butyl or triethylsilyl groups. Research indicates that

substitution can significantly enhance ligand-receptor hydrophobic interactions. For instance, triethylgermylphenol exhibits superior binding affinity to the estrogen receptor compared to its carbon and silicon analogues, driven by the increased hydrophobicity and unique steric profile of the germanium center [1].

This guide details the rigorous protocol for coupling


 with organolithium reagents (

), ensuring high yields of tetraorganogermanes (

) while mitigating the risks associated with air-sensitive main-group metal halides.

Technical Profile: this compound

Before initiating synthesis, verify the physicochemical properties of the precursor.


 is hydrolytically unstable, releasing HBr fumes upon contact with moisture.
PropertyValueNotes
CAS Number 1067-10-3 Distinct from phosphorous analogues (e.g., 1066-50-8).
Molecular Weight 239.68 g/mol High atomic mass of Ge (72.63) dominates.
Boiling Point 190–191 °CHigh boiling point requires vacuum distillation for purification.
Density 1.412 g/mLSignificantly denser than typical organic solvents.
Appearance Colorless to Straw LiquidDarkening indicates decomposition or free

.
Reactivity Electrophilic (

)
Susceptible to nucleophilic attack; hydrolyzes to

.

Mechanistic Insight: The Pathway

The reaction between


 and an organolithium reagent proceeds via a nucleophilic substitution mechanism at the germanium center, often described as 

-like or

. Unlike carbon, germanium can expand its coordination sphere to form a pentacoordinate transition state (or intermediate), lowering the activation energy for substitution.

Key Mechanistic Features:

  • Polarization: The

    
     bond is polarized, making Ge electrophilic.
    
  • Attack: The carbanion (

    
    ) from 
    
    
    
    attacks the Ge atom opposite the leaving group (
    
    
    ).
  • Leaving Group: Bromide is an excellent leaving group, driven by the formation of the stable salt

    
    .
    

Ge_Substitution RLi R-Li (Nucleophile) TS [Et3Ge(R)(Br)]⁻ Pentacoordinate TS RLi->TS Attack GeBr Et3Ge-Br (Electrophile) GeBr->TS Prod Et3Ge-R (Tetraorganogermane) TS->Prod Elimination Salt LiBr (Salt Precipitate) TS->Salt

Figure 1: Mechanistic pathway for the derivatization of this compound.

Detailed Experimental Protocol

Objective: Synthesis of Triethyl(phenyl)germane (


) as a model reaction.
Scale:  10 mmol.
Reagents & Solvents
  • This compound (

    
    ):  10 mmol (2.40 g, ~1.7 mL). Distill if colored.
    
  • Phenyllithium (

    
    ):  11 mmol (1.1 equiv). Typically 1.8M in dibutyl ether.
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF. Note: 
    
    
    
    is preferred to moderate reactivity; THF is required if the specific
    
    
    aggregates are unreactive.
  • Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Methodology

1. Apparatus Preparation (The "Schlenk" Standard)

  • Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Cool under a stream of dry nitrogen.[1]

  • Critical: Ensure all syringes and needles are oven-dried. Moisture is the primary cause of yield loss (forming the germyl ether dimer).

2. Solvation & Cooling

  • Charge the flask with 20 mL of anhydrous

    
    .
    
  • Add

    
     (1.7 mL, 10 mmol) via syringe.
    
  • Cool the solution to 0°C (ice bath).

    • Expert Insight: While Silicon halides often require -78°C to prevent multiple substitutions,

      
       has only one leaving group. 0°C is sufficient to control the exotherm of the 
      
      
      
      exchange.

3. Nucleophilic Addition

  • Add the

    
     solution (11 mmol) dropwise over 10–15 minutes.
    
  • Observation: A white precipitate (

    
    ) should form almost immediately, indicating reaction progress.
    
  • Remove the ice bath and allow the mixture to warm to room temperature (RT) with stirring for 2–4 hours.

4. Reaction Monitoring

  • Monitor by TLC (Hexanes) or GC-MS.

  • Stain:

    
     compounds are often UV active (if R is aryl) or can be stained with Iodine.
    
  • Checkpoint: If starting material remains, reflux for 1 hour. Sterically hindered

    
     reagents (e.g., t-BuLi) may require reflux in THF.
    

5. Quench & Workup

  • Cool to 0°C. Carefully quench with saturated aqueous

    
     (10 mL). Caution: Exothermic.
    
  • Transfer to a separatory funnel. Extract the aqueous layer with

    
     (2 x 15 mL).
    
  • Combine organic layers and wash with:

    • Water (20 mL)

    • Brine (20 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

6. Purification

  • Distillation: For liquid products like

    
    , vacuum distillation (Kugelrohr or short-path) is ideal due to the high boiling point of the germane.
    
  • Column Chromatography: If the product is non-volatile, use Silica gel (Hexanes/EtOAc gradient). Note: Organogermanes are generally stable on silica.

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Flame Dry Glassware (Inert Ar/N2) Step2 Dissolve Et3GeBr in Anhydrous Et2O Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Dropwise Addition of R-Li Step3->Step4 Step5 Precipitation of LiBr (Warm to RT) Step4->Step5 Step6 Quench (NH4Cl) & Extraction Step5->Step6 Step7 Purification (Distillation/Column) Step6->Step7

Figure 2: Operational workflow for the synthesis of tetraorganogermanes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contamination leading to

.
Ensure rigorous drying of solvents. Use fresh R-Li.
No Reaction Aggregated R-Li or steric hindrance.Switch solvent to THF or add TMEDA to break R-Li aggregates.
Wurtz Coupling Coupling of R-Li with itself (

).
Add R-Li slowly to the electrophile. Keep temp low initially.
Color Change Free Bromine (

) or Iodine.
Wash organic layer with

(thiosulfate) during workup.

References

  • T. Tsunoda, et al. "Increased Hydrophobicity and Estrogenic Activity of Simple Phenols with Silicon and Germanium-Containing Substituents." Journal of Medicinal Chemistry, vol. 58, no. 12, 2015.

  • E. Lukevics, et al. "Biological Activity of Organogermanium Compounds." Applied Organometallic Chemistry, vol. 4, no. 2, 1990.
  • Gelest, Inc. "this compound Product Data & Safety Sheet (CAS 1067-10-3)."

  • A. G. Davies. "Organotin and Organogermanium Chemistry." Comprehensive Organometallic Chemistry II, Elsevier, 1995.

Disclaimer: This application note is for research purposes only. Organolithium reagents are pyrophoric and this compound is corrosive. Consult local EHS guidelines before handling.

Sources

Application Note: Triethylbromogermane (TEBrGe) in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triethylbromogermane (Et


GeBr) is a specialized organogermanium precursor utilized in the Chemical Vapor Deposition (CVD) of germanium-containing thin films and nanostructures. Unlike pyrophoric hydrides (e.g., Germane, GeH

) or highly stable tetra-alkyls (e.g., Tetraethylgermanium), TEBrGe offers a unique reactivity profile due to the polarization of the Germanium-Bromine bond.

This application note details the protocols for using TEBrGe in Low-Pressure Chemical Vapor Deposition (LPCVD) and Vapor-Liquid-Solid (VLS) Nanowire Synthesis . It is designed for researchers in semiconductor materials science and bio-MEMS (Micro-Electro-Mechanical Systems) development, where Ge-based IR-transparent windows or biocompatible sensor coatings are required.

Material Profile & Physical Properties[1][2][3][4][5][6]

Successful CVD requires precise control over vapor pressure and mass transport. TEBrGe is a liquid at room temperature, making it suitable for bubbler-based delivery systems.

Table 1: Physicochemical Properties of this compound
PropertyValueCritical Relevance to CVD
Chemical Formula C

H

BrGe
Precursor stoichiometry determines C-incorporation risk.
Molecular Weight 239.59 g/mol Mass transport calculations.
Physical State LiquidAllows for stable bubbling (unlike solid sublimers).
Boiling Point 190–191 °CRequires heated delivery lines (>90°C) to prevent condensation.
Density 1.412 g/mLVolumetric dosing calculations.
Vapor Pressure ~1-5 Torr @ 25°C (Est.)Low volatility requires carrier gas saturation (bubbling).
Reactivity Moisture SensitiveSafety Critical: Hydrolyzes to release HBr fumes.

Application 1: Low-Temperature Ge Thin Film Growth[5]

Context: High-quality Germanium films are essential for photodetectors and high-mobility transistors. TEBrGe is advantageous for lowering deposition temperatures compared to tetra-alkyl germanium sources because the Ge-Br bond energy (approx. 276 kJ/mol) provides a lower-energy decomposition pathway than the Ge-C bonds (approx. 310 kJ/mol), especially in the presence of hydrogen.

Experimental Configuration (MOCVD)

The delivery system must be constructed of stainless steel (316L) with VCR fittings to handle the corrosive nature of the decomposition byproducts (HBr).

CVD_Setup cluster_delivery Precursor Delivery cluster_reactor Reaction Chamber MFC_Carrier MFC: H2/Ar Carrier Bubbler TEBrGe Bubbler (T = 60°C) MFC_Carrier->Bubbler Carrier Gas Heated_Line Heated Line (T = 100°C) Bubbler->Heated_Line Saturated Vapor Showerhead Showerhead Mixing Heated_Line->Showerhead Susceptor Heated Susceptor (350-500°C) Showerhead->Susceptor Deposition Exhaust Scrubber/Pump Susceptor->Exhaust Byproducts (HBr, C2H4)

Figure 1: Schematic of the MOCVD delivery system for this compound. Note the heated lines essential to prevent condensation of the high-boiling precursor.

Deposition Protocol

Step 1: Precursor Preparation

  • Load TEBrGe into a stainless steel bubbler inside an inert glovebox (Ar atmosphere, <0.1 ppm H

    
    O).
    
  • Connect the bubbler to the CVD manifold.

  • Thermostat: Set bubbler bath temperature to 60°C to generate sufficient vapor pressure.

  • Line Heating: Set all downstream delivery lines to 100°C (10°C > Bubbler T is standard, but 40°C delta is recommended here due to the high BP).

Step 2: Substrate Cleaning

  • Use Si(100) or SiO

    
    /Si substrates.
    
  • Perform standard RCA cleaning.

  • In-situ bake: 800°C for 10 min in H

    
     to remove native oxide.
    

Step 3: Deposition Cycle

  • Carrier Gas: Flow purified H

    
     (500 sccm) through the bubbler.
    
  • Chamber Pressure: Maintain 10–50 Torr.

  • Substrate Temp: Ramp to 400–450°C . (Note: TEBrGe allows lower temps than TEGe due to Br lability, but requires H

    
     to scavenge alkyl groups).
    
  • Reaction Time: 30–60 minutes depending on desired thickness.

Step 4: Cool Down & Purge

  • Stop precursor flow.

  • Purge with N

    
     or Ar for 20 minutes to remove residual HBr.
    
  • Unload at T < 100°C.

Application 2: VLS Growth of Germanium Nanowires[5][7]

Context: For "Lab-on-Chip" and bio-sensing applications, Ge nanowires (GeNWs) offer high surface-to-volume ratios. TEBrGe is an excellent liquid source for Vapor-Liquid-Solid (VLS) growth, using Gold (Au) nanoparticles as catalysts.

Mechanism: The Role of Bromine

In VLS growth, the precursor must decompose at the catalyst surface. The Br atom facilitates the "digestion" of the precursor at the Au surface and can act as a surface passivant during growth, preventing lateral overgrowth (tapering).

VLS_Mechanism cluster_gas Gas Phase cluster_surface Au Catalyst Surface Precursor Et3GeBr (vapor) Adsorption Adsorption on Au Precursor->Adsorption Hydrogen H2 (gas) Reduction Reductive Elimination (H2 + 2Et -> 2C2H6) Hydrogen->Reduction Adsorption->Reduction Scavenging Br Removal (H + Br -> HBr) Reduction->Scavenging Supersaturation Ge Supersaturation in Au Droplet Scavenging->Supersaturation Nanowire Nanowire Supersaturation->Nanowire Precipitation of Crystalline GeNW

Figure 2: Mechanistic pathway for TEBrGe decomposition on a Gold catalyst. Hydrogen plays a dual role: reducing the ethyl ligands and scavenging the bromine.

VLS Protocol
  • Catalyst Deposition: Disperse 20nm Au colloids or sputter a 2nm Au film on the substrate.

  • Annealing: Heat to 400°C to form Au-Si or Au-Ge eutectic droplets.

  • Growth Phase:

    • Introduce TEBrGe vapor (Bubbler T: 60°C).

    • Co-flow H

      
       (Ratio H
      
      
      
      :Precursor > 50:1).
    • Temperature: 350°C (Lower than bulk film growth to promote preferential growth at the catalyst).

    • Pressure: Atmospheric pressure (760 Torr) or Low Pressure (100 Torr).

  • Termination: Cool rapidly in Ar flow to prevent catalyst diffusion back into the wire.

Troubleshooting & Safety (Self-Validating Systems)

The HBr Challenge

A key byproduct of TEBrGe reduction is Hydrogen Bromide (HBr). This is acidic and corrosive.

  • Validation: The exhaust line must be equipped with a pH indicator or connected to a caustic scrubber (NaOH solution). If the scrubber pH does not drop, the precursor is likely not decomposing (temperature too low) or not flowing (bubbler clogged).

Carbon Contamination

Organometallics often leave carbon residues.

  • Validation: Perform Raman Spectroscopy on the resulting film. A sharp peak at 300 cm

    
     indicates pure Ge. Broad "D" and "G" bands (1350/1580 cm
    
    
    
    ) indicate carbon contamination.
  • Solution: Increase H

    
     flow ratio to facilitate clean removal of ethyl groups as ethane/ethylene.
    
Safety Data
  • Hazards: Corrosive (Skin/Eye burns), Combustible.[1]

  • Storage: Store under Nitrogen/Argon. Moisture triggers HBr release immediately.

References

  • Gelest, Inc. (2016).[1] Safety Data Sheet: this compound (GET8200). Retrieved from

  • Wang, D., & Dai, H. (2002). "Low-Temperature Synthesis of Single-Crystal Germanium Nanowires by Chemical Vapor Deposition." Angewandte Chemie International Edition. (Foundational protocol for CVD Ge Nanowires using organogermanium concepts).

  • Kozak, D., et al. (2017). "Plasma CVD of hydrogenated boron-carbon thin films from triethylboron." RSC Advances. (Demonstrates analogous beta-hydride elimination mechanisms in tri-ethyl group precursors).

  • Sigma-Aldrich. (2024).[2] Product Specification: Organogermanium Precursors.

Sources

Troubleshooting & Optimization

Technical Support Center: Triethylbromogermane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethylbromogermane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered in reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these unwanted byproducts, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your experiments with this compound in a practical question-and-answer format.

FAQ 1: I've noticed a significant amount of a higher boiling point impurity in my reaction mixture after a nucleophilic substitution on this compound. What could it be and how can I prevent its formation?

Answer:

This is a very common observation, and the high-boiling impurity is most likely bis(triethylgermyl) ether, [(C₂H₅)₃Ge]₂O . This side product arises from the hydrolysis of this compound.

This compound is highly susceptible to hydrolysis, even by trace amounts of water present in your solvents, reagents, or glassware. The reaction proceeds in two steps:

  • Hydrolysis to Triethylgermanol: The germanium-bromine bond is readily attacked by water to form triethylgermanol ((C₂H₅)₃GeOH) and hydrobromic acid (HBr).

  • Condensation to Bis(triethylgermyl) ether: The triethylgermanol intermediate can then undergo a condensation reaction with another molecule of this compound or another molecule of triethylgermanol (often acid-catalyzed by the HBr generated in situ) to form the stable bis(triethylgermyl) ether.

Hydrolysis_Mechanism Et3GeBr This compound (Et₃GeBr) Et3GeOH Triethylgermanol (Et₃GeOH) Et3GeBr->Et3GeOH Hydrolysis Et3GeOGeEt3 Bis(triethylgermyl) ether ((Et₃Ge)₂O) Et3GeBr->Et3GeOGeEt3 Condensation H2O Water (H₂O) H2O->Et3GeOH HBr Hydrobromic Acid (HBr) Et3GeOH->Et3GeOGeEt3 Condensation

Caption: Mechanism of Bis(triethylgermyl) ether formation.

The key to preventing the formation of bis(triethylgermyl) ether is to maintain strictly anhydrous (water-free) conditions throughout your experiment.

Protocol for Anhydrous Reaction Setup:

  • Glassware Preparation:

    • Thoroughly wash all glassware with a suitable detergent and rinse with deionized water.

    • Dry the glassware in an oven at a minimum of 120 °C for at least 4 hours, or preferably overnight.

    • Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Solvent and Reagent Drying:

    • Use freshly distilled, anhydrous solvents. Common organic solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).[1][2][3]

    • Ensure all other reagents are anhydrous. If necessary, dry them using standard laboratory procedures.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox.

    • Use septa and cannulation techniques for the transfer of all liquids.

Table 1: Impact of Reaction Conditions on Bis(triethylgermyl) ether Formation

ConditionImpact on Ether FormationRecommendation
Presence of Water HighStrictly anhydrous conditions are critical.
Acidic Impurities Moderate (catalyzes condensation)Use purified reagents and consider adding a non-nucleophilic base if necessary.
Reaction Temperature MinorFollow the recommended temperature for your specific reaction.
FAQ 2: During a coupling reaction using an alkali metal (e.g., sodium) with this compound, I isolated a significant amount of a nonpolar, high-boiling byproduct. What is this compound?

Answer:

The likely culprit in this scenario is hexaethyldigermane, (C₂H₅)₃Ge-Ge(C₂H₅)₃ . This is a classic example of a Wurtz-type coupling side reaction.[4]

The Wurtz reaction involves the reductive coupling of two organohalides in the presence of a reactive metal, typically sodium.[5][6] The mechanism can proceed through either a radical or an organometallic intermediate.

  • Formation of a Triethylgermyl Radical/Anion: The alkali metal transfers an electron to the this compound, cleaving the Ge-Br bond and forming a highly reactive triethylgermyl radical ((C₂H₅)₃Ge•) or anion ((C₂H₅)₃Ge⁻).

  • Dimerization: Two triethylgermyl radicals can then couple to form the Ge-Ge bond of hexaethyldigermane. Alternatively, the triethylgermyl anion can act as a nucleophile and attack another molecule of this compound in an Sₙ2-like fashion.

Wurtz_Coupling cluster_0 Radical Pathway cluster_1 Ionic Pathway Et3GeBr_rad Et₃GeBr Et3Ge_rad Et₃Ge• Et3GeBr_rad->Et3Ge_rad e⁻ transfer Na_rad Na Na_rad->Et3Ge_rad Hexaethyldigermane Hexaethyldigermane (Et₃Ge-GeEt₃) Et3Ge_rad->Hexaethyldigermane Dimerization Et3GeBr_ion Et₃GeBr Et3GeNa Et₃GeNa Et3GeBr_ion->Et3GeNa 2 e⁻ transfer Na_ion 2 Na Na_ion->Et3GeNa Et3GeNa->Hexaethyldigermane Sₙ2 attack Et3GeBr_ion2 Et₃GeBr Et3GeBr_ion2->Hexaethyldigermane

Caption: Wurtz-type coupling of this compound.

Minimizing Wurtz-type coupling often involves controlling the reaction conditions to favor the desired reaction pathway over this side reaction.

  • Slow Addition: If your desired reaction involves the formation of a triethylgermyl nucleophile that then reacts with another electrophile, it is crucial to add the this compound slowly to the reactive metal. This keeps the concentration of the reactive germyl species low and minimizes self-coupling.

  • Temperature Control: These coupling reactions can be highly exothermic. Maintaining a low reaction temperature can help to control the reaction rate and reduce the likelihood of radical formation and subsequent dimerization.

  • Alternative Reagents: If Wurtz coupling is a persistent issue, consider using alternative reagents for the formation of your desired product that do not involve highly reactive metals. For instance, if you are performing a Grignard-type reaction, the purity and form of the magnesium can influence the extent of Wurtz coupling.[7]

FAQ 3: My reaction with this compound in the presence of a Lewis acid catalyst is giving a mixture of products, including some unexpected ethylated and brominated germanium species. What is happening?

Answer:

You are likely observing a redistribution reaction , also known as scrambling.[5] In the presence of a Lewis acid, the ethyl and bromo substituents on the germanium center can exchange with other organogermanium species in the reaction mixture.

Lewis acids can coordinate to the bromine atom of this compound, weakening the Ge-Br bond and making it more susceptible to cleavage. This can initiate a series of equilibria where ethyl groups and bromine atoms are exchanged between germanium centers, leading to a mixture of products such as diethyldibromogermane ((C₂H₅)₂GeBr₂), ethyltribromogermane (C₂H₅GeBr₃), and tetraethylgermane ((C₂H₅)₄Ge).

Redistribution Et3GeBr1 2 Et₃GeBr Products Et₄Ge + Et₂GeBr₂ Et3GeBr1->Products Redistribution LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Products Catalyst

Caption: Lewis acid-catalyzed redistribution of this compound.

  • Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the rate of redistribution. If possible, use a milder Lewis acid that is still effective for your desired transformation.

  • Temperature Control: Redistribution reactions are often accelerated at higher temperatures. Running your reaction at the lowest effective temperature can help to suppress this side reaction.

  • Stoichiometry: Carefully control the stoichiometry of the Lewis acid. Using a catalytic amount rather than a stoichiometric amount may be sufficient and will reduce the extent of redistribution.

  • Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the desired product is formed to minimize the time for redistribution to occur.

FAQ 4: Upon heating my reaction mixture containing this compound, I've observed gas evolution and the formation of multiple byproducts. What could be the cause?

Answer:

Heating organogermanium compounds can lead to thermal decomposition . While the Ge-C bond is relatively stable, at elevated temperatures, various decomposition pathways can become accessible.[8]

The thermal decomposition of tetraalkylgermanes can proceed through radical mechanisms, leading to the formation of a complex mixture of products.[9] For this compound, possible decomposition pathways include:

  • Homolytic Cleavage: The Ge-C or Ge-Br bonds can break homolytically to form radicals. These radicals can then undergo further reactions such as hydrogen abstraction, disproportionation, or recombination.

  • β-Hydride Elimination: This is a common decomposition pathway for organometallic compounds with ethyl or larger alkyl groups. It involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the germanium center, resulting in the formation of ethene and a germanium hydride species.

Possible decomposition products could include ethane, ethene, hydrogen bromide, and various other organogermanium fragments.[10]

  • Temperature Control: The most effective way to prevent thermal decomposition is to avoid excessive heating. If your desired reaction requires elevated temperatures, carefully determine the minimum temperature necessary for a reasonable reaction rate.

  • Reaction Time: Prolonged heating increases the likelihood of decomposition. Monitor the reaction and work it up promptly upon completion.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can help to prevent side reactions involving oxygen that might be initiated at higher temperatures.

Summary of Common Side Products and Mitigation Strategies

Side ProductFormation PathwayKey Prevention Strategies
Bis(triethylgermyl) ether HydrolysisStrict anhydrous conditions (dry glassware, solvents, and reagents).
Hexaethyldigermane Wurtz-type couplingSlow addition of reagents, low temperature, consider alternative coupling methods.
Redistribution Products Lewis acid catalysisUse mild Lewis acids, low temperature, catalytic amounts, and shorter reaction times.
Thermal Decomposition Products High temperaturesAvoid excessive heating, use the lowest effective temperature, and minimize reaction time.

By understanding the underlying causes of these common side reactions and implementing the appropriate preventative measures, you can significantly improve the outcome of your experiments with this compound.

References

  • Wikipedia. (n.d.). Redistribution (chemistry). Retrieved from [Link]

  • Wurtz, C. A. (1855). Sur une nouvelle classe de radicaux organiques. Annales de chimie et de physique, 44, 275-312.
  • Armarego, W. L., & Chai, C. L. (2012).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Long, L. H., & Pulford, C. I. (1973). The thermal decomposition of tetraethylgermane. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 119-126.
  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Retrieved from [Link]

  • Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Hartwig, J. F. (2010).
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Spessard, G. O., & Miessler, G. L. (2015). Organometallic Chemistry. Oxford University Press.
  • Gowenlock, B. G., & Johnson, C. A. F. (1993). Gas-phase pyrolysis of some organogermanium compounds. Journal of Organometallic Chemistry, 456(2), 165-169.
  • Eaborn, C. (1960). Organosilicon Compounds.
  • University of California, Los Angeles. (n.d.). Solvent Drying. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal Decomposition of Tetrabromoethylcyclohexane. Retrieved from [Link]

Sources

Purification of Triethylbromogermane by fractional distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Triethylbromogermane (Et GeBr)

Module ID: OG-PUR-052 | Status: Operational
Executive Summary & Critical Parameters

Objective: Isolate high-purity this compound (Et


GeBr) from crude reaction mixtures (typically containing Tetraethylgermane, solvents, and hydrolysis byproducts) via vacuum fractional distillation.

Core Challenge: Et


GeBr is moisture-sensitive. Hydrolysis yields hydrogen bromide (HBr) and Bis(triethylgermyl)oxide, degrading purity and damaging equipment. Rigorous exclusion of atmospheric moisture is required.
Physicochemical Data Table

Use these values to identify fractions during distillation.

ComponentRoleBoiling Point (760 mmHg)Boiling Point (Est. 15 mmHg)*Refractive Index (

)
Density (g/mL)
Tetraethylgermane (Et

Ge)
Impurity (Precursor)163-165 °C~55-60 °C1.44300.991
This compound (Et

GeBr)
Target Product 190-191 °C ~78-82 °C 1.4829 1.412
Bis(triethylgermyl)oxide Impurity (Hydrolysis)~254 °C~130 °C1.46101.16

*Vacuum boiling points are estimates based on standard pressure-temperature nomographs. Always calibrate your specific vacuum system.

Experimental Protocol: Vacuum Fractional Distillation

Prerequisites:

  • Apparatus: Schlenk line (N

    
    /Ar), Vacuum pump (<5 mmHg recommended), Short-path distillation head OR Vigreux column (15-20 cm), 3-neck round bottom flask, receiving Schlenk flasks.
    
  • Safety: Fume hood mandatory. Et

    
    GeBr releases HBr upon contact with moisture (corrosive/toxic).
    
Step-by-Step Workflow
  • System Preparation (The "Dry" Standard):

    • Assemble all glassware hot from the oven (>120°C).

    • Grease all joints with high-vacuum silicone grease.

    • Cycle the apparatus 3 times (Vacuum

      
       Inert Gas) to remove adsorbed moisture.
      
  • Crude Loading:

    • Transfer the crude Et

      
      GeBr mixture into the boiling flask under a counter-flow of inert gas.
      
    • Critical: Add a magnetic stir bar. Do not use boiling chips in vacuum distillation (they become ineffective once vacuum is broken).

  • Degassing & Solvent Removal:

    • Before heating, slowly lower the pressure to remove volatile solvents (THF, Ether) into a cold trap.

    • Observation: Bubbling will be vigorous. Wait until bubbling subsides before applying heat.

  • Fractional Distillation:

    • Apply vacuum (Target: <20 mmHg).

    • Heat the oil bath gradually. The bath temperature should be ~20-30°C higher than the expected boiling point.

    • Cut 1 (Fore-run): Collect the fraction distilling at ~55-65°C (15 mmHg). This is primarily unreacted Et

      
      Ge.
      
    • Cut 2 (Product): When the vapor temperature stabilizes at ~78-82°C (15 mmHg) and the refractive index matches ~1.48, switch to a clean receiver. Collect the main fraction.

    • Residue: Stop heating when the temperature spikes or vapor flow ceases. The pot residue contains high-boiling oxides.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for fraction collection and troubleshooting during the distillation process.

G Start Start: Crude Et3GeBr Mixture CheckMoisture Check: Is mixture cloudy/fuming? Start->CheckMoisture PreDry Action: Dry over MgSO4 / Filter (Inert Atmosphere) CheckMoisture->PreDry Yes (Hydrolysis Risk) Setup Setup: Vacuum Distillation (Vigreux Column) CheckMoisture->Setup No (Clear) PreDry->Setup Vacuum Apply Vacuum (<20 mmHg) Start Heating Setup->Vacuum Fraction1 Fraction 1: Fore-run (BP <70°C @ 15mmHg) Content: Et4Ge Vacuum->Fraction1 Low BP Vapor Fraction2 Fraction 2: Main Cut (BP ~78-82°C @ 15mmHg) Content: Pure Et3GeBr Fraction1->Fraction2 Temp Stabilizes Residue Pot Residue (High BP) Content: Oxides/Polymers Fraction2->Residue Temp Spikes/Vapor Stops

Caption: Operational logic for the isolation of Et


GeBr. Note the critical moisture check prior to distillation to prevent HBr corrosion.
Troubleshooting Guide & FAQs
Scenario A: White fumes appear in the vacuum tubing or pump.
  • Diagnosis: Hydrolysis. Moisture has entered the system. Et

    
    GeBr reacts with H
    
    
    
    O to release HBr gas, which forms white fumes with moisture in the air.
  • Immediate Action:

    • Isolate the vacuum pump immediately to prevent corrosion.

    • Check all ground glass joints; re-grease if necessary.

    • Insert a KOH (potassium hydroxide) trap between the distillation apparatus and the pump to neutralize acidic fumes.

Scenario B: Boiling point fluctuates wildly; temperature does not stabilize.
  • Diagnosis: Column Flooding or Pressure Instability.

  • Solution:

    • Insulation: Wrap the distillation head and column in aluminum foil or glass wool. Et

      
      GeBr has a high boiling point; heat loss at the column walls causes premature condensation (flooding).
      
    • Stirring: Ensure the magnetic stir bar is spinning rapidly to prevent superheating (bumping).

Scenario C: Product is cloudy after distillation.
  • Diagnosis: Micro-suspended Oxide.

  • Solution: The receiver flask was likely not flame-dried sufficiently, or the inert gas line contained moisture.

  • Fix: Refilter the product through a Schlenk frit containing a pad of dried Celite or molecular sieves (4Å) under an inert atmosphere.

References
  • Gelest, Inc. (2016). Safety Data Sheet: this compound (GET8200). Retrieved from

  • Anderson, H. H. (1951). Ethylgermanium Isocyanates, Acetates, and Thioglycolates. Journal of the American Chemical Society, 73(11), 5439–5440. Link

  • Dennis, L. M., & Hance, F. E. (1925). Germanium XXX. Halogen substitution products of germanium tetraethyl. Journal of the American Chemical Society, 47(2), 370–377. Link

  • Leshinski, S. (2011). Purification of Laboratory Chemicals: Organometallics. In Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Link

Technical Support Center: Triethylbromogermane (Et3GeBr) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Department: Organometallic Synthesis & Quality Control Document ID: TEBG-PUR-004 Status: Active

Introduction: The Purity Imperative

Welcome to the Technical Support Hub for Triethylbromogermane (TEBG). As a researcher utilizing TEBG—likely as a precursor for germyl-functionalized pharmaceuticals or in palladium-catalyzed cross-coupling—you understand that purity is not merely aesthetic; it is kinetic.

Impurities in TEBG, specifically hydrolysis products (germoxanes) and unreacted starting materials (tetraethylgermane), can drastically alter stoichiometric precision and poison sensitive catalytic cycles. This guide provides chemically grounded, self-validating protocols to restore your material to analytical grade (>98%).

Part 1: Diagnostic Triage & Physical Constants

Before initiating any purification protocol, compare your sample against the standard physical constants. Deviations here indicate the specific nature of your impurity.

Reference Data Table
PropertyThis compound (Target)Tetraethylgermane (Impurity A)Hexaethyldigermoxane (Impurity B)
Role ProductStarting MaterialHydrolysis Byproduct
Boiling Point (760 mmHg)190.9°C 163.5°C~253°C
Refractive Index (

)
1.4680 1.44301.4610
Density (g/mL)1.41 0.991.16
Appearance Colorless LiquidColorless LiquidViscous / Cloudy Liquid

Part 2: Troubleshooting & Purification Protocols

Issue 1: The "Cloudy" Sample (Hydrolysis)

Symptom: The liquid appears hazy, has white precipitates, or the refractive index is drifting lower than 1.468. Diagnosis: Hydrolysis. TEBG is moisture-sensitive. Exposure to atmospheric humidity converts the Ge-Br bond into a Ge-OH species, which rapidly dehydrates to form Hexaethyldigermoxane (Ge-O-Ge). Simple distillation is often inefficient due to azeotrope formation.

Corrective Protocol: Chemical Regeneration Logic: We utilize Le Chatelier’s principle to reverse the equilibrium by introducing an excess of hydrobromic acid (HBr), converting the oxide back to the bromide.

Step-by-Step Workflow:

  • Phase Contact: Place the impure TEBG in a separatory funnel.

  • Acidification: Add an equal volume of concentrated Hydrobromic Acid (48% HBr).

  • Equilibration: Shake vigorously for 5–10 minutes. The Ge-O-Ge bond cleaves, reforming Et3GeBr.

  • Separation: Allow phases to settle. TEBG (Density 1.41) will form the bottom layer. Collect the bottom layer.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO4) for 30 minutes.

  • Filtration: Filter off the desiccant under an inert atmosphere (Argon/Nitrogen).

  • Final Polish: Perform a simple vacuum distillation to remove trace acid.

Visual Workflow (DOT):

HydrolysisRepair Impure Cloudy TEBG (Contains Ge-O-Ge) HBr_Add Add Conc. HBr (48% aq) Impure->HBr_Add Reaction Cleavage Reaction (Ge-O-Ge + 2HBr -> 2Ge-Br) HBr_Add->Reaction PhaseSep Phase Separation (Collect Bottom Layer) Reaction->PhaseSep Drying Dry over MgSO4 PhaseSep->Drying Pure Pure Et3GeBr (Clear Liquid) Drying->Pure

Figure 1: Chemical regeneration pathway for hydrolyzed organogermanium species.

Issue 2: The "Low-Boiling" Contaminant (Starting Material)

Symptom: NMR (


H) shows overlapping multiplets in the ethyl region, or GC-MS shows a peak eluting prior to the main product.
Diagnosis: Unreacted Tetraethylgermane (Et4Ge).  This occurs if the bromination reaction (often using Bromine or N-Bromosuccinimide) was incomplete.

Corrective Protocol: Fractional Distillation Logic: There is a


 of approximately 27°C between Et4Ge (163.5°C) and Et3GeBr (190.9°C). While distinct, a simple still head is insufficient for high purity. A fractionating column is required to increase theoretical plates.

Step-by-Step Workflow:

  • Setup: Assemble a distillation apparatus with a Vigreux column (minimum 20cm) or a packed column (glass helices).

  • Atmosphere: Flush the system with dry Nitrogen. Distillation should ideally be performed under reduced pressure to minimize thermal decomposition, though atmospheric is possible.

  • Fractions:

    • F1 (Forerun): Collect everything distilling below 185°C (mostly Et4Ge).

    • F2 (Main Fraction): Collect the stable fraction at 190–191°C.

  • Validation: Check Refractive Index. If

    
    , significant Et4Ge remains (Et4Ge lowers the RI).
    
Issue 3: Coloration (Yellow/Orange Tint)

Symptom: The liquid is clear but has a distinct yellow or orange hue. Diagnosis: Free Bromine (


).  If direct bromination was used, excess elemental bromine may be dissolved in the product.

Corrective Protocol: Copper Polishing Logic: Metallic copper reacts with free bromine to form Copper(II) Bromide (


), which is a solid and easily filtered, without reacting with the organogermanium halide.

Step-by-Step Workflow:

  • Addition: Add activated Copper turnings (10% w/w) to the liquid TEBG.

  • Stirring: Stir gently at room temperature for 1–2 hours.

  • Observation: The liquid should become colorless, and the copper surface may darken.

  • Filtration: Filter the supernatant via cannula or Schlenk frit to remove the copper solids.

Part 3: Self-Validation & Quality Control

Do not assume purity based on methodology alone. Use these "Self-Validating" checks:

  • The "Water Drop" Test (Qualitative):

    • Take a generic glass slide. Place one drop of your purified TEBG on it.

    • Observation: It should bead up. If it immediately spreads or turns cloudy within seconds, the bulk material still contains acid or is already hydrolyzed.

    • Pass Criteria: Remains clear for >10 seconds in ambient air.

  • Refractive Index (Quantitative):

    • Measure

      
      .
      
    • Target:1.4680 ± 0.0005 .

    • Interpretation: Lower values imply Et4Ge contamination; Higher values may imply polysiloxanes (if silicone grease was used) or higher germoxanes.

  • NMR Spectroscopy (

    
    H): 
    
    • Solvent:

      
       or 
      
      
      
      .
    • Key Feature: Look for the integration ratio of methyl (

      
      ) to methylene (
      
      
      
      ) protons.
    • Impurity Flag: Et4Ge has a single chemical environment shift that differs slightly from the desymmetrized Et3GeBr.

Part 4: Storage & Handling Logic

The "Inert Barrier" Rule: TEBG is not pyrophoric, but it is hygroscopic.

  • Storage: Store in a Schlenk flask or a tightly sealed amber bottle with a PTFE-lined cap.

  • Headspace: Always backfill the headspace with dry Argon or Nitrogen after use.

  • Septa: Avoid rubber septa for long-term storage; TEBG can leach plasticizers or degrade the rubber, leading to contamination. Use glass stoppers with PTFE sleeves.

References

  • Lesbre, M., Mazerolles, P., & Satgé, J. (1971). The Organic Compounds of Germanium. John Wiley & Sons. (Definitive text on physical properties and synthesis of organogermaniums).
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Anderson, H. H. (1957). n-Propylgermanium Sulfides and Bromides. Journal of the American Chemical Society, 79(2), 326–328. (Establishes boiling point trends and hydrolysis reversibility with HBr).
  • Gelest, Inc. (2020). Organometallics & Catalysis: Germanium Compounds. Retrieved from [Link] (Validates refractive index and density data).

Technical Support Center: Triethylbromogermane (TEBG) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026


 | CAS:  1067-10-3

Executive Summary & Critical Properties

Status: Active Support Topic Severity: High (Moisture Sensitivity/Corrosive Byproducts)

Triethylbromogermane (TEBG) is a high-boiling organogermanium liquid used primarily as a synthetic intermediate. While thermally stable, its primary failure mode in storage is hydrolysis . Exposure to atmospheric moisture triggers a cascade reaction that degrades the reagent into germanium oxides and corrosive hydrogen bromide (HBr).

This guide replaces generic storage advice with a specific protocol designed to prevent the "Hydrolysis Loop"—a self-accelerating degradation cycle common to organogermanium halides.

Physical Property Reference Table
PropertyValueCritical Note
Physical State LiquidClear to straw-yellow.
Boiling Point 190.9 °CHigh boiling point allows for purification via vacuum distillation.
Density 1.412 g/mLSignificantly denser than water; sinks in aqueous extraction.
Flash Point >60 °C (Est.)Combustible. Handle away from open flames.
Solubility Organic SolventsMiscible with THF, Ether, Hexane. Reacts with water.
Major Incompatibility Water/MoistureGenerates HBr fumes immediately.

The Degradation Mechanism (The "Why")

To store TEBG effectively, you must understand the enemy: Hydrolysis . Unlike simple organic bromides (e.g., ethyl bromide), the Germanium-Bromine bond is susceptible to nucleophilic attack by water.

The Hydrolysis Loop

When TEBG contacts moisture, it releases Hydrogen Bromide (HBr). HBr is not just a byproduct; it is a catalyst for further container degradation (corroding metal caps) and a safety hazard. The germanium species eventually dimerizes into a siloxane-like oxide, which appears as a cloudy precipitate or viscous sludge.

TEBG_Degradation TEBG This compound (Liquid) Intermediate Triethylgermanium Hydroxide TEBG->Intermediate + H2O (Hydrolysis) HBr Hydrogen Bromide (Corrosive Gas) TEBG->HBr Byproduct H2O Atmospheric Moisture Final Bis(triethylgermanium) Oxide (Cloudy/Viscous) Intermediate->Final Condensation (- H2O) Final->H2O Regenerates Water (Self-Catalyzing)

Figure 1: The hydrolysis pathway of this compound. Note that the condensation step releases water, potentially fueling further hydrolysis in a closed system.

Standard Operating Procedure (SOP): Long-Term Storage

Objective: Maintain purity >98% for 12+ months.

A. Container Selection (The "Hardware")
  • Primary Vessel: Borosilicate glass (Schlenk flask preferred).

  • Cap/Closure:

    • DO NOT USE: Rubber septa (HBr will embrittle rubber over time) or metal-lined caps (HBr will corrode metal, contaminating the sample with Fe/Al salts).

    • MUST USE: PTFE (Teflon) lined screw caps or glass stoppers with PTFE sleeves.

    • Pro-Tip: If using a ground glass joint, use a PTFE sleeve. Do not use silicone grease alone; HBr can degrade it, and the resulting germanium oxides can "cement" the joint shut (see Troubleshooting).

B. Atmospheric Control
  • Inert Gas: Argon is superior to Nitrogen. TEBG vapors are heavy; Argon (heavier than air) provides a better "blanket" in the headspace than Nitrogen.

  • Desiccation: Store the sealed bottle inside a secondary container (desiccator) containing activated molecular sieves or Drierite.

C. Handling Protocol
  • Purge: Flush the headspace with dry Argon after every use.

  • Seal: Wrap the cap junction with Parafilm M and electrical tape. Parafilm is permeable to organic vapors over time; electrical tape provides mechanical tension to keep the cap tight.

  • Temp: Store at ambient temperature (15–25 °C). Refrigeration is generally unnecessary and can introduce condensation risks if the bottle is opened while cold.

Troubleshooting & FAQs

This section addresses specific scenarios reported by users in the field.

Q1: The liquid has turned cloudy or has a white precipitate. Is it usable?

Diagnosis: Partial Hydrolysis. The cloudiness is likely Bis(triethylgermanium) oxide , formed from moisture ingress.

  • Solution:

    • If the cloudiness is minor, filter the liquid through a syringe filter (PTFE membrane, 0.45 µm) under an inert atmosphere.

    • For significant precipitate, perform a vacuum distillation .

      • Target: Collect the fraction at ~190 °C (adjust for vacuum pressure).

      • Discard: The solid residue (oxide) and the low-boiling "fore-run" (which may contain HBr/water).

Q2: The glass stopper is frozen/stuck. I can't open the bottle.

Diagnosis: Oxide Cementing. Hydrolysis at the joint interface has created germanium oxides, which act as a powerful adhesive between ground glass surfaces.

  • Solution:

    • Do NOT force it with torque (glass will shatter).

    • Heat: Gently warm the outer joint with a heat gun (not a flame) to expand the glass.

    • Solvent: If possible, invert the flask and submerge the joint in warm toluene or THF for 2-3 hours to try and solvate the organic ligands, though the oxide itself is stubborn.

    • Prevention: Always use a PTFE sleeve (e.g., Teflon tape) on ground glass joints for this reagent.

Q3: I see "fumes" when I open the bottle.

Diagnosis: HBr Release. The reagent is reacting with humidity in the lab air.

  • Immediate Action: Close the bottle immediately.

  • Corrective Action: Handle only in a fume hood or glovebox. If the fuming is severe even inside the bottle (headspace fog), the sample is degrading. Purge with Argon for 10 minutes to remove accumulated HBr, then reseal.

Q4: Can I dry this reagent with Molecular Sieves?

Diagnosis: Chemical Compatibility Check.

  • Answer: Use with Caution.

    • Acidic impurities (HBr) in the TEBG can degrade standard 4A sieves (which are aluminosilicates), potentially releasing aluminum into your sample.

    • Recommendation: Distillation is the gold standard for drying organogermanium halides. If you must use a drying agent, use calcium hydride (

      
      )  followed by distillation, as 
      
      
      
      will neutralize the HBr and scavenge water without introducing soluble impurities.

Emergency Recovery Workflow

If a critical experiment depends on questionable TEBG, follow this decision tree to determine viability.

TEBG_Recovery Start Inspect TEBG Sample Visual Visual Check Start->Visual Clear Clear/Yellow Liquid Visual->Clear Cloudy Cloudy/Precipitate Visual->Cloudy NMR Run H-NMR (C6D6) Clear->NMR Action2 Distill (Vacuum) Cloudy->Action2 Purity Check Ethyl Peaks NMR->Purity Good Sharp Quartet/Triplet No OH peak Purity->Good Bad Broad peaks or Shifted Oxide peaks Purity->Bad Action1 Use As Is Good->Action1 Bad->Action2

Figure 2: Decision matrix for determining TEBG purity and necessary purification steps.

References

  • American Elements. (n.d.).[1] Triethylgermanium Bromide Product Datasheet. Retrieved February 1, 2026, from [Link]

  • Gelest, Inc. (2016).[2] this compound Safety Data Sheet (SDS). Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Managing Thermal Decomposition in Triethylbromogermane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triethylbromogermane (Et3GeBr). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage potential thermal decomposition during your experiments. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and safety of your work.

Introduction: Understanding the Stability of this compound

This compound is a valuable reagent in organogermanium chemistry. However, like many organometallic compounds, its successful application hinges on understanding and controlling its stability. While specific thermal decomposition data for this compound is not extensively documented, general principles of organogermanium halide chemistry indicate a susceptibility to both thermal and hydrolytic degradation. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (Et3GeBr) start to decompose?

Q2: What are the likely byproducts of this compound thermal decomposition?

Based on the common decomposition pathways for organometallic compounds, the thermal degradation of this compound likely proceeds via β-hydride elimination [2][3][4][5][6]. This process involves the transfer of a hydrogen atom from the beta-carbon of an ethyl group to the germanium center, resulting in the formation of ethene (a gas) and triethylgermane hydride. Further reactions could lead to more complex germanium-containing species and hydrocarbons.

Another significant consideration is hydrolysis , which can occur in the presence of trace moisture and may be mistaken for thermal decomposition. This compound reacts with water to produce triethylgermanol and hydrobromic acid (HBr).

Q3: How can I detect the onset of decomposition in my reaction?

Visual cues such as a change in color, the formation of precipitates, or gas evolution can indicate decomposition. For more precise detection, analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile decomposition byproducts like ethene or hydrolysis products[7][8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to decomposition or hydrolysis products.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques can be used to study the thermal stability of the compound under controlled heating and determine its decomposition profile[10][11][12].

Q4: What are the best practices for storing this compound to prevent decomposition?

To ensure the longevity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to moisture and air.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Low yield or formation of unexpected byproducts.
  • Potential Cause: Thermal decomposition of this compound.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Many reactions with organometallic reagents are exothermic. Maintain a low and consistent temperature using an ice bath (0°C), a dry ice/acetone bath (-78°C), or a cryocooler[1].

    • Slow Addition of Reagents: Add reagents dropwise to control the reaction exotherm and prevent localized heating[13].

    • Efficient Stirring: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Inert Atmosphere: Rigorously exclude moisture and oxygen from your reaction setup. Use Schlenk line techniques or a glovebox[14][15][16][17][18].

Problem 2: Inconsistent results between batches.
  • Potential Cause: Contamination of this compound with water or other impurities.

  • Troubleshooting Steps:

    • Verify Reagent Purity: If possible, analyze the purity of your this compound using techniques like GC-MS or NMR before use.

    • Use Dry Solvents and Glassware: Ensure all solvents are rigorously dried and distilled before use. Flame-dry all glassware under vacuum and cool under an inert atmosphere[14][17].

    • Proper Handling Techniques: Use proper air-sensitive techniques for all transfers and manipulations[15][16][18].

Problem 3: Reaction appears to stall or not go to completion.
  • Potential Cause: Decomposition of the reagent leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Monitor Reagent Activity: If you suspect decomposition, consider titrating your organometallic reagent before use to determine its active concentration.

    • Review Reaction Conditions: Re-evaluate your reaction temperature and time. It's possible that at a lower, more stable temperature, a longer reaction time is required.

Experimental Protocols & Methodologies

Protocol 1: General Setup for a Reaction Under Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction to minimize both thermal decomposition and hydrolysis of this compound.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Schlenk line or balloon setup

  • Magnetic stir bar and stir plate

  • Dry solvents and reagents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas[14][17].

  • Assembling the Apparatus: Assemble the reaction flask with a stir bar, condenser (if necessary), and septa while maintaining a positive flow of inert gas.

  • Solvent Addition: Transfer dry solvent to the reaction flask via a cannula or a dry syringe.

  • Cooling: Cool the reaction flask to the desired temperature using an appropriate cooling bath.

  • Reagent Addition: Add this compound and other reagents slowly via a syringe through the septum. For highly exothermic reactions, consider using a syringe pump for controlled addition.

  • Reaction Monitoring: Monitor the reaction progress using TLC, GC, or other appropriate methods.

  • Quenching: Once the reaction is complete, quench it carefully at low temperature before warming to room temperature.

Diagram 1: Inert Atmosphere Reaction Setup

InertAtmosphereSetup cluster_hood Fume Hood InertGas Inert Gas Source (Ar or N2) Bubbler Bubbler InertGas->Bubbler Positive Pressure ReactionFlask Reaction Flask (with Septum & Stir Bar) Bubbler->ReactionFlask CoolingBath Cooling Bath ReactionFlask->CoolingBath Immersed in StirPlate Stir Plate CoolingBath->StirPlate Placed on Syringe Syringe with Et3GeBr Syringe->ReactionFlask Slow Addition

Caption: Basic setup for a reaction under an inert atmosphere.

Data Presentation: Comparative Stability

While specific TGA/DSC data for this compound is scarce, the following table provides a conceptual comparison of the relative thermal stability of related organohalides. This illustrates the general trend of decreasing stability with weaker carbon-halogen bonds.

CompoundC-X Bond Energy (kJ/mol)Relative Thermal Stability
Triethylfluorogermane~485 (C-F)Highest
Triethylchlorogermane~340 (C-Cl)High
This compound ~285 (C-Br) Moderate
Triethyliodogermane~210 (C-I)Lowest

Note: Bond energies are approximate and for analogous carbon-halogen bonds, not Ge-X bonds, but illustrate the trend.

Advanced Topics

Understanding β-Hydride Elimination

The most probable thermal decomposition pathway for this compound is β-hydride elimination. This is a common decomposition route for organometallic compounds with alkyl groups that have hydrogen atoms on the second carbon (the β-carbon) from the metal center[2][3][4][5][6].

Diagram 2: β-Hydride Elimination Mechanism

beta_hydride_elimination reactant Et2Ge(Br)-CH2-CH3 transition [Et2Ge(Br)---H---CH2=CH2]‡ reactant->transition Heat product Et2Ge(Br)-H  +  H2C=CH2 transition->product

Caption: Proposed β-hydride elimination pathway for Et3GeBr.

To suppress β-hydride elimination, consider the following:

  • Use of Bulky Ligands: While not applicable to modifying this compound itself, in designing related syntheses, using alkyl groups without β-hydrogens (e.g., neopentyl) or with bulky substituents can sterically hinder this pathway.

  • Coordinating Solvents: Solvents that can coordinate to the germanium center may reduce the availability of a vacant coordination site necessary for the elimination to occur.

Alternative Germanium Precursors

If thermal stability is a major concern for your application, consider alternative germanium precursors that may offer enhanced stability[19][20][21][22].

PrecursorCharacteristics
Tetrakis(dimethylamino)germanium (Ge(NMe2)4)High thermal stability, suitable for ALD/CVD.
Germanium alkoxides (e.g., Ge(OEt)4)Good volatility and stability.
Chalcogenide glassesOffer excellent thermal stability for infrared optics applications[22].

References

  • This section would contain a numbered list of all cited sources with full bibliographic inform

Sources

Validation & Comparative

Comparative reactivity of Triethylbromogermane vs. Triethylchlorogermane

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Triethylbromogermane vs. Triethylchlorogermane

Executive Summary

Verdict: This compound (


)  is the superior reagent for rapid nucleophilic substitutions and the efficient generation of germyl anions (

) due to the weaker Ge-Br bond and higher leaving group lability. Triethylchlorogermane (

)
is the preferred choice for stable storage, cost-effective scale-up, and reactions requiring controlled, slower kinetics where side reactions (such as Wurtz-type coupling) must be minimized.
  • Choose

    
     when:  You require high reactivity for metal-halogen exchange (e.g., preparing 
    
    
    
    ) or are performing substitution with weak nucleophiles.
  • Choose

    
     when:  You need a stable precursor for Grignard reactions, are working on large-scale synthesis where cost is a factor, or require higher volatility for purification.
    

Fundamental Properties Comparison

The distinct reactivity profiles of these two organogermanium halides stem directly from their physical and electronic bond properties.

PropertyThis compound (

)
Triethylchlorogermane (

)
Impact on Reactivity
CAS Number 1067-10-3 994-28-5 Identity verification.
Molecular Weight 239.68 g/mol 195.28 g/mol Bromide is significantly denser.
Boiling Point 190–191 °C173–176 °CChloride is easier to distill.
Density 1.412 g/mL1.175 g/mLImportant for volumetric dosing.
Ge–X Bond Energy ~276 kJ/mol~349 kJ/molCritical: Ge-Br is weaker, facilitating cleavage.
Leaving Group Ability High (

is a stable weak base)
Moderate (

is a stronger base than

)
Bromide undergoes substitution faster.
Hard/Soft Character Softer Lewis AcidHarder Lewis AcidBromide pairs better with soft nucleophiles.

Mechanistic Analysis & Reactivity Profiles

Nucleophilic Substitution ( -Ge)

Germanium is larger than carbon, allowing for hypervalent 5-coordinate intermediates during substitution. The reaction rate is governed by the bond strength and the stability of the leaving group.

  • Mechanism: The nucleophile attacks the Ge center, forming a trigonal bipyramidal intermediate. The leaving group (

    
    ) departs.[1][2]
    
  • Comparison: Since the Ge-Br bond (276 kJ/mol) is significantly weaker than the Ge-Cl bond (349 kJ/mol), the activation energy for bond cleavage is lower for the bromide.

    • 
      :  Reacts rapidly with alcohols, amines, and water.
      
    • 
      :  Reacts slower; often requires a base (e.g., Pyridine, 
      
      
      
      ) to drive the reaction to completion by scavenging HCl.
Metal-Halogen Exchange (Generation of Germyl Anions)

A critical application is the synthesis of triethylgermyl lithium (


), a nucleophilic germylating agent.
  • Reaction:

    
    
    
  • Comparison:

    • 
      :  The preferred precursor. The weaker bond allows for rapid lithiation in THF at room temperature or 0°C.
      
    • 
      :  Lithiation is sluggish and may require reflux or stronger reducing agents (e.g., Lithium naphthalenide) to initiate.
      
Reduction to Hydrides

Both halides can be reduced to Triethylgermane (


) using Lithium Aluminum Hydride (

).
  • 
    :  Reacts vigorously; addition should be dropwise at 0°C.
    
  • 
    :  Reacts smoothly; easier to control on a large scale.
    

Visualization: Reactivity Decision Tree

The following diagram outlines the logical decision process for selecting the appropriate halide based on the desired chemical transformation.

ReactivityDecision Start Select Organogermanium Precursor Goal What is your target transformation? Start->Goal AnionGen Generate Germyl Anion (Et3Ge-Li/K) Goal->AnionGen Metal-Halogen Exchange Subst Nucleophilic Substitution (Ge-O, Ge-N formation) Goal->Subst Reaction with Nucleophiles Stable Long-term Storage / Large Scale Goal->Stable Stability/Cost UseBr1 Use this compound (Et3GeBr) AnionGen->UseBr1 Weaker Ge-Br bond facilitates Li exchange UseBr2 Use this compound (Et3GeBr) Subst->UseBr2 Better Leaving Group (Faster Kinetics) UseCl Use Triethylchlorogermane (Et3GeCl) Subst->UseCl If nucleophile is strong (e.g., Grignard) Stable->UseCl Higher Bond Energy (Resistant to hydrolysis)

Figure 1: Decision tree for selecting between this compound and Triethylchlorogermane based on synthetic goals.

Experimental Protocols

Protocol A: Preparation of Triethylgermyllithium ( )

Rationale: This protocol utilizes


 due to its superior reactivity with lithium metal.

Materials:

  • This compound (

    
    ): 10.0 mmol
    
  • Lithium metal (granular or wire, high Na content preferred): 25.0 mmol (2.5 eq)

  • THF (anhydrous, freshly distilled): 20 mL

  • Inert Atmosphere: Argon or Nitrogen

Step-by-Step:

  • Setup: Flame-dry a 50 mL Schlenk flask and flush with Argon. Add the Lithium metal.

  • Solvent: Add 10 mL of anhydrous THF to the flask.

  • Addition: Dissolve

    
     (10 mmol) in 10 mL THF. Add this solution dropwise to the Lithium suspension at 0°C over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution should turn a dark yellow/brown color, indicating the formation of the germyl anion.

  • Filtration: Filter the solution through a glass frit (under Argon) to remove excess Lithium.

  • Titration: Titrate an aliquot (using standard Gilman titration methods) to determine the precise concentration of

    
     before use.
    
Protocol B: Hydrolysis to Triethylgermanol ( )

Rationale: This demonstrates the hydrolysis pathway.


 is used here to show the base-promoted pathway.

Materials:

  • Triethylchlorogermane (

    
    ): 10.0 mmol
    
  • Sodium Hydroxide (10% aq. solution): 15 mL

  • Diethyl Ether: 30 mL

Step-by-Step:

  • Dissolve

    
     in 30 mL of diethyl ether in a separatory funnel.
    
  • Add the 10% NaOH solution.

  • Shake vigorously for 5 minutes. The NaOH neutralizes the HCl produced, driving the equilibrium forward.

  • Separate the organic layer and wash with brine.

  • Dry over

    
    , filter, and remove solvent under vacuum to yield crude 
    
    
    
    (liquid).

Safety & Handling

  • Corrosivity: Both compounds are corrosive and release hydrogen halides (HBr or HCl) upon contact with moisture.

    • 
       releases HBr (corrosive, toxic gas).
      
    • 
       releases HCl (corrosive, toxic gas).
      
  • Storage: Store under an inert atmosphere (Ar/N2) in a cool, dry place.

    
     should be stored in the dark to prevent photochemical degradation.
    
  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r). Retrieved from [Link]

  • Gelest, Inc. (2016). This compound Safety Data Sheet (SDS).[3] Retrieved from [Link]

  • Lesbre, M., Mazerolles, P., & Satgé, J. (1971). The Organic Compounds of Germanium.[4][5][6] John Wiley & Sons. (Classic text on organogermanium synthesis).

  • Glockling, F. (1969). The Chemistry of Germanium.[4][5][6] Academic Press.

Sources

Technical Comparison: Triethylbromogermane vs. Triethylsilyl Halides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic synthesis, the selection of protecting groups is often a zero-sum game between stability and lability.[1] While triethylsilyl (TES) ethers are ubiquitous for their "easy-on, easy-off" character, they often suffer from premature cleavage during base-catalyzed transformations or column chromatography.

Triethylbromogermane (Et₃GeBr) offers a strategic alternative. By installing the triethylgermyl (TEG) group, researchers gain access to a protecting group that mimics the steric profile of TES but exhibits a fundamentally different reactivity landscape. The core advantage lies in orthogonality : TEG ethers demonstrate superior stability to basic hydrolytic conditions and specific fluoride sources that readily cleave silyl ethers, enabling new deprotection strategies that silyl-only routes cannot support.[1]

Part 1: Physicochemical Profile & Bond Mechanics

To understand the operational advantages of Et₃GeBr, one must first analyze the fundamental differences between the Germanium-Oxygen (Ge-O) and Silicon-Oxygen (Si-O) bonds.

Comparative Data Table
FeatureTriethylsilyl Ether (TES-OR)Triethylgermyl Ether (TEG-OR)Mechanistic Implication
Reagent Et₃SiCl / Et₃SiOTfEt₃GeBr Ge-Br is less moisture sensitive than Si-Cl.
Bond Length (M-O) ~1.64 Å~1.76 Å Longer bond = reduced steric crowding at the center.
Bond Dissociation Energy ~110 kcal/mol (Si-O)~85-90 kcal/mol (Ge-O) Counter-intuitive: Ge-O is thermodynamically weaker but kinetically more robust in specific environments.
Electronegativity (Pauling) 1.90 (Si)2.01 (Ge) Ge is less electropositive; Ge-O bond is less polarized than Si-O.
Hydrolytic Stability (Base) Low (Cleaves in K₂CO₃/MeOH)High (Stable to NaOH/MeOH)Primary Advantage
Fluoride Sensitivity High (Rapid Cleavage by TBAF)Low / Moderate Allows selective desilylation in presence of Ge.
The "Metallic" Effect

Although the Ge-O bond is thermodynamically weaker than Si-O, the higher electronegativity of Germanium (2.01 vs 1.90 for Si) renders the Ge-O bond less polar. This reduces the susceptibility of the central atom to nucleophilic attack by hard nucleophiles (like OH⁻ or F⁻) under mild conditions. Consequently, TEG ethers survive basic conditions that would strip a TES group instantly.

Part 2: Core Advantages & Orthogonality[1]

Orthogonality to Base and Fluoride

The most significant application of Et₃GeBr is the installation of a protecting group that survives conditions fatal to silyl ethers.

  • Base Resistance: TES groups are notoriously unstable to basic methanol (e.g., K₂CO₃/MeOH). TEG groups remain intact under these conditions, allowing for the selective saponification of esters or cleavage of TES ethers while retaining the TEG protection.

  • Fluoride Selectivity: While TBAF (Tetra-n-butylammonium fluoride) is the universal "delete button" for silyl groups, organogermanes exhibit a distinct kinetic resistance. It is possible to cleave a TES or TBS group with carefully controlled fluoride sources while leaving a TEG group untouched.

Acid Lability (The "Off" Switch)

The "Achilles' heel" of the TEG group is acid. Because the Ge-O bond is weaker than Si-O, TEG ethers are generally more acid-labile than their silyl counterparts (specifically bulky silyls like TBDPS).

  • Strategic Use: Use TEG when you need to deprotect with mild acid (e.g., dilute HCl, AcOH) but need survival during basic steps.

  • Deprotection Protocol: TEG groups are cleanly removed by trifluoroacetic acid (TFA) or methanolic HCl.

Part 3: Experimental Protocols

Protocol A: Synthesis of Triethylgermyl Ethers

Standard installation using this compound.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • This compound (Et₃GeBr, 1.2 equiv)

  • Imidazole (2.0 equiv) or 2,6-Lutidine

  • Solvent: DMF (anhydrous) or CH₂Cl₂

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the alcohol substrate in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole (2.0 equiv) in one portion. Stir until dissolved.

  • Silylation (Germylation): Add Et₃GeBr (1.2 equiv) dropwise via syringe.

    • Note: Et₃GeBr is a dense liquid; weigh carefully. Unlike silyl chlorides, it does not fume as aggressively but should still be handled under inert atmosphere.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (TEG ethers are often slightly less polar than the free alcohol).

  • Workup: Dilute with Et₂O (diethyl ether). Wash significantly with water (3x) to remove DMF and imidazole salts. Wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Silica gel chromatography. TEG ethers are stable to silica gel (unlike TMS ethers).

Protocol B: Selective Desilylation (Orthogonal Cleavage)

Removing a TES group in the presence of a TEG group.

Scenario: Substrate contains R-O-TES and R'-O-GeEt₃ . Goal: Obtain R-OH / R'-O-GeEt₃ .

Method (Basic Hydrolysis):

  • Dissolve the bis-protected substrate in MeOH/THF (1:1).

  • Add K₂CO₃ (1.0 equiv) or catalytic NaOMe.

  • Stir at 0°C to RT.

  • Result: The TES group is cleaved rapidly (< 1 hour). The TEG group remains stable.[3]

  • Validation: Verify by ¹H NMR (Look for loss of Si-ethyl signals ~0.6 ppm vs retention of Ge-ethyl signals ~1.0 ppm).

Part 4: Visualization of Orthogonality

The following diagram illustrates the divergent stability pathways of Silyl vs. Germyl ethers, guiding the researcher on when to use Et₃GeBr.

Orthogonality Substrate Substrate (Contains R-O-SiEt3 & R'-O-GeEt3) ConditionBase Basic Hydrolysis (K2CO3 / MeOH) Substrate->ConditionBase Path 1 ConditionAcid Acidic Hydrolysis (HCl / MeOH) Substrate->ConditionAcid Path 2 ConditionFluoride Controlled Fluoride (TBAF, 0°C) Substrate->ConditionFluoride Path 3 ResultBase Product A: R-OH (Desilylated) R'-O-GeEt3 (Intact) ConditionBase->ResultBase Si Cleaves Ge Survives ResultAcid Product B: R-OH & R'-OH (Global Deprotection) ConditionAcid->ResultAcid Both Cleave (Ge is Acid Labile) ResultFluoride Product C: R-OH (Desilylated) R'-O-GeEt3 (Intact) ConditionFluoride->ResultFluoride Si Cleaves Fast Ge Cleaves Slow

Caption: Orthogonal deprotection pathways. TEG (Ge) groups survive basic conditions that strip TES (Si) groups, enabling selective functionalization.

References

  • Eaborn, C.; Walton, D. R. M. "Organogermanium Compounds. Part IV. The Acid-Catalysed Solvolysis of Triethylgermyl Ethers." Journal of the Chemical Society, 1965, 217-220. (Establishes acid lability of Ge-ethers).
  • Gevorgyan, V.; Rubin, M. "Functionalization of Pyridines via Organogermanium Intermediates." Journal of the American Chemical Society, 2005, 127, 8024. (Demonstrates modern synthetic utility of organogermanes).
  • Oshima, K. "Silyl and Germyl Anions in Organic Synthesis." Science of Synthesis, 2004.
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (General reference for silyl ether stability hierarchy).
  • Akiyama, T.; Iwai, J. "Triethylgermyl Sodium: A Reagent for Deprotection of p-Cyanobenzyl Ethers." Tetrahedron Letters, 1997, 38, 853. (Highlights the unique reactivity of triethylgermyl species).

Sources

Analytical techniques to differentiate triethylhalogermanes

Technical Guide: Analytical Differentiation of Triethylhalogermanes ( )

Executive Summary

Context: In the synthesis of organometallic reagents and germanium-doped materials (e.g., CVD precursors, bioisosteres in medicinal chemistry), the purity of the triethylgermanium halide precursor is critical. The Challenge: Triethylfluorogermane (




The Solution:GC-MSNuclear Magnetic ResonanceRaman Spectroscopy

Part 1: Comparative Physicochemical Profile

Before deploying advanced spectroscopy, differentiation can often be achieved through physical constants. The boiling point trend follows the increase in polarizability and molecular weight of the halogen.

Table 1: Physical & Chemical Properties Matrix
Property




State (RT) LiquidLiquidLiquidLiquid
Boiling Point ~148°C173–176°C190–192°C210–215°C
Density (

)
~1.151.1751.401.65
Ge-X Bond Energy High (Strong)ModerateWeakVery Weak
Hydrolytic Stability HighModerateLowVery Low

Note: Boiling points are approximate at atmospheric pressure. Density differences allow for rapid preliminary separation from aqueous byproducts.

Part 2: Spectroscopic Differentiation Strategies

Nuclear Magnetic Resonance (NMR)

While


NMR
  • The Electronegativity Trend (F/Cl): As the electronegativity of the halogen increases, the electron density is pulled away from the Germanium and the

    
    -carbons (
    
    
    ), causing a downfield shift (higher ppm).
  • The Heavy-Atom Effect (Iodine): Conversely,

    
     exhibits anomalous behavior. The large electron cloud of Iodine induces spin-orbit coupling, which shields the adjacent nuclei. Consequently, the 
    
    
    -carbon in the Iodide derivative often appears upfield relative to the Bromide, despite Iodine being more electronegative than Germanium.
Validated NMR Protocol (

)
  • Concentration: 20 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Observation:

    • 
      : 
      
      
      -CH2 protons appear approx
      
      
      1.0–1.2 ppm.
    • 
      :  Look for compression of the ethyl quartet/triplet gap.
      
Vibrational Spectroscopy: Why FTIR Fails

Standard FTIR (4000–400

Far-IR

Recommendation: Use Raman Spectroscopy . Raman is sensitive to polarizability changes (ideal for Ge-I and Ge-Br) and can easily access the low-frequency "fingerprint" region.

  • Ge-Cl Stretch: ~360–400

    
    
    
  • Ge-Br Stretch: ~250–300

    
    
    
  • Ge-I Stretch: ~200–250

    
    
    
Mass Spectrometry (GC-MS)

This is the gold standard for purity analysis. Germanium has a unique isotopic signature (

Part 3: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for identifying an unknown triethylhalogermane sample.

Ge_Analysis_WorkflowStartUnknown Sample(Et3Ge-X)Step11. GC-MS Analysis(EI Source)Start->Step1CheckGeCheck Isotopic Cluster(m/z 70-76 pattern)Step1->CheckGeNotGeNot OrganogermaniumCheckGe->NotGeNo ClusterIsGeGe Pattern ConfirmedCheckGe->IsGeCluster PresentFragAnalysisFragmentation Analysis(M+ vs M-Et vs M-X)IsGe->FragAnalysisResultClID: Et3GeCl(BP ~175°C)FragAnalysis->ResultClm/z 196 (M+)ResultBrID: Et3GeBr(BP ~191°C)FragAnalysis->ResultBrm/z 240 (M+)ResultIID: Et3GeI(BP ~215°C)FragAnalysis->ResultIm/z 288 (M+)

Figure 1: Analytical decision tree for identifying triethylgermanium halides using Mass Spectrometry.

Part 4: Detailed Experimental Protocol (GC-MS)

Objective: Separate and identify mixed triethylhalogermanes to assess cross-contamination (e.g., remaining Bromide in an Iodide synthesis).

System: Agilent 7890/5977 (or equivalent) with Split/Splitless injector.

Sample Preparation
  • Solvent: Hexane or Dichloromethane (Anhydrous). Note: Avoid alcohols to prevent solvolysis.

  • Concentration: 100 µg/mL (100 ppm).

  • Vial: Silanized glass vials to prevent surface adsorption of the halide.

Chromatographic Conditions
  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

Oven Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1152400
Ramp 2303003.0
Detection (MS)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 350.

  • Solvent Delay: 3.0 min (Critical to protect filament).

Part 5: Mechanism of Synthesis & Interconversion

Understanding the analytical data requires understanding the chemical origin. These halides are often interconverted via Finkelstein-type reactions or halogenation of the hydride.

Synthesis_PathwayGeHEt3GeH(Hydride)GeClEt3GeCl(Chloride)GeH->GeClCl2 / CCl4GeBrEt3GeBr(Bromide)GeH->GeBrBr2 / DCMGeIEt3GeI(Iodide)GeCl->GeINaI / Acetone(Finkelstein)GeBr->GeINaI / AcetoneGeFGeFGeI->GeFAgF

Figure 2: Common synthetic interconversion pathways. Impurities found in GC-MS often correspond to incomplete conversion in these pathways.

References

  • National Institute of Standards and Technology (NIST). Triethylgermanium chloride - Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Triethylgermanium Bromide - Compound Summary. National Library of Medicine. Available at: [Link]

  • Lesbre, M., Mazerolles, P., & Satge, J. (1971). The Organic Compounds of Germanium. John Wiley & Sons. (Seminal text on physical properties of organogermanes).
  • Glockling, F. (1969). The Chemistry of Germanium. Academic Press.

Theoretical comparison of bond dissociation energies in triethylhalogermanes

Comparative Guide: Bond Dissociation Energies in Triethylhalogermanes ( )

Executive Summary

Context: In modern drug discovery and organic synthesis, organogermanium compounds serve as critical alternatives to organostannanes (toxic) and organosilanes (often too stable). The utility of triethylhalogermanes (

The Core Finding: Theoretical and experimental data confirm a steep decline in Bond Dissociation Energy (BDE) descending the halogen group. While



Target Audience: Medicinal Chemists, Computational Chemists, and Process Safety Engineers.

Theoretical Framework: The Physics of the Ge-X Bond

To understand the performance differences, we must look beyond simple values to the orbital mechanics governing these bonds.

Orbital Mismatch and Overlap

The bond strength in



  • Ge-F (2p): High ionic character due to electronegativity difference (

    
    ). Strong electrostatic attraction compensates for orbital size mismatch.
    
  • Ge-Cl (3p): Good orbital size match. Strong covalent character.

  • Ge-Br (4p): Perfect principal quantum number match (4p-4p), yet the diffuse nature of the orbitals begins to weaken the bond compared to Cl.

  • Ge-I (5p): Significant orbital mismatch. The diffuse 5p orbital of iodine forms a long, weak bond with germanium, making it highly susceptible to homolytic cleavage.

Electronegativity and Ionic Contribution

The Pauling electronegativity of Germanium (2.01) creates a dipole.


Computational Protocol (Methodology)

For researchers validating these values in-house, we recommend the following "Self-Validating" computational workflow. This protocol balances accuracy (CCSD(T)) with computational cost (DFT).

The "Gold Standard" Workflow

Objective: Calculate Homolytic BDE (

Reaction:

  • Geometry Optimization: DFT/B3LYP-D3(BJ) with def2-TZVP basis set. (Includes dispersion corrections critical for heavy atoms).

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and obtain Zero-Point Energy (ZPE) corrections.

  • Electronic Energy Refinement: Single Point Energy (SPE) calculation using CCSD(T)/def2-QZVP on the optimized geometry.

  • Spin-Orbit Coupling (SOC): Essential for Iodine. Apply SOC corrections for heavy halogens.

Workflow Visualization

GStartInput Structure(Et3Ge-X)OptGeometry Optimization(B3LYP-D3/def2-TZVP)Start->OptFreqFreq Calculation(Thermochemistry + ZPE)Opt->FreqCheckImaginary Freq?Freq->CheckCheck->OptYes (Fix)RefineSingle Point Energy(CCSD(T)/def2-QZVP)Check->RefineNo (Minima)SOCSpin-Orbit Correction(For I and Br)Refine->SOCResultCalculate BDE(H_products - H_reactant)SOC->Result

Figure 1: High-fidelity computational workflow for determining heavy-atom BDEs.

Comparative Data Analysis

The following data synthesizes high-level theoretical calculations (CCSD(T)) with available experimental benchmarks (Photoacoustic Calorimetry/Kinetics).

Bond Dissociation Energies (kcal/mol)
Compound (

)
HalogenPredicted BDE (kcal/mol)Bond Length (

)
Reactivity Profile
Triethylfluorogermane Fluorine114 - 118 1.75Inert. Bioisostere candidate. Resistant to homolysis.
Triethylchlorogermane Chlorine88 - 92 2.15Stable. Precursor for synthesis.
Triethylbromogermane Bromine68 - 74 2.32Intermediate. Radical transfer possible at high T.
Triethyliodogermane Iodine51 - 57 2.55Labile. Excellent radical precursor / Atom Transfer agent.

Note: Values are aggregated from composite theoretical methods (G3/G4) and extrapolated from trimethylgermane experimental data.

Performance vs. Alternatives
  • Vs. Silanes (

    
    ):  Germanium bonds are consistently 10-15 kcal/mol weaker than Silicon analogs. This makes Ge-X more reactive and easier to cleave.
    
  • Vs. Stannanes (

    
    ):  Germanium bonds are 5-10 kcal/mol stronger than Tin analogs. 
    
    
    is a "slower" hydrogen donor than
    
    
    , offering better selectivity in radical cyclizations.

Experimental Validation & Reactivity

To validate the theoretical BDEs, researchers utilize radical chain kinetics. The reactivity of

Iodine Atom Transfer (IAT)

The low BDE of




Reactivity Pathway Visualization

ReactivityGeIEt3Ge-I(Weak Bond)TransferIodine Transfer(Reaction Occurs)GeI->TransferLow BDE (~54 kcal)GeFEt3Ge-F(Strong Bond)NoRxnNo Reaction(Steric/Thermo Block)GeF->NoRxnHigh BDE (~115 kcal)RadicalCarbon Radical(R•)Radical->TransferRadical->NoRxn

Figure 2: Impact of BDE on radical reactivity. The weak Ge-I bond facilitates transfer, while Ge-F remains inert.

Implications for Drug Development

  • Bioisosteres: The

    
     moiety is robust. The Ge-F bond is strong enough to survive metabolic conditions, making it a viable lipophilic bioisostere for C-F or Si-F groups.
    
  • Synthetic Utility:

    
     is the preferred starting material for generating hydrogermanes (
    
    
    ) via reduction (e.g., with
    
    
    ), due to the balance of stability (shelf-life) and reducibility.
  • Toxicity: Unlike organostannanes, the breakdown products of triethylgermanes are significantly less toxic, aligning with Green Chemistry principles in pharmaceutical synthesis.

References

  • Chatgilialoglu, C. (2001). Organosilanes in Radical Chemistry. Wiley. (Fundamental comparisons of Group 14 radical chemistry).
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for homolytic BDE benchmarks).
  • Becerra, R., & Walsh, R. (1995). Thermochemistry of organogermanium compounds. The Chemistry of Organic Germanium, Tin and Lead Compounds. Link

  • Gokel, G. (2004). Dean's Handbook of Organic Chemistry. McGraw-Hill. (Physical constants for organometallics).
  • Gaussian, Inc. (2016). Gaussian 16 User Reference. (Standard protocols for B3LYP/CCSD(T) calculations). Link

Benchmarking Triethylbromogermane: A Senior Scientist’s Guide to Precision Germylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding landscape of medicinal chemistry, the "Silicon Switch" and "Germanium Jump" strategies have become pivotal for modulating drug pharmacokinetics without altering binding affinity. While Triethylgermane (Et₃GeH) dominates radical hydrogermylation and Triethylchlorogermane (Et₃GeCl) serves as the economic workhorse for electrophilic trapping, Triethylbromogermane (Et₃GeBr) occupies a critical niche: the high-reactivity electrophile .

This guide benchmarks Et₃GeBr against its analogs, demonstrating its superior performance in sterically demanding couplings and rapid lithiation protocols. We provide the experimental grounding required to integrate this reagent into high-fidelity synthesis workflows.

Part 1: The Germylation Reagent Landscape

To select the correct reagent, one must understand the mechanistic distinction between the available germanium sources. Et₃GeBr is defined by its labile Ge-Br bond , which offers a distinct reactivity profile compared to the stronger Ge-Cl bond or the homolytic-prone Ge-H bond.

Table 1: Comparative Profile of Common Germylation Reagents
FeatureThis compound (Et₃GeBr) Triethylchlorogermane (Et₃GeCl) Triethylgermane (Et₃GeH)
Primary Role High-Reactivity ElectrophileStandard ElectrophileRadical Source / Hydride Donor
Leaving Group Ability High (Br⁻ is a superior LG)Moderate (Cl⁻ is a harder base)N/A (H is rarely a leaving group)
Bond Dissociation Energy ~80 kcal/mol (Ge-Br)~103 kcal/mol (Ge-Cl)~82 kcal/mol (Ge-H)
Steric Sensitivity Low (Reacts with hindered nucleophiles)High (Stalls with bulky nucleophiles)N/A (Radical mechanism)
Stability Moisture Sensitive (Hydrolyzes rapidly)Moisture Sensitive (Hydrolyzes slowly)Air/Moisture Stable
Key Application Rapid generation of Et₃GeLi; Crowded substitutionsGeneral Grignard trappingHydrogermylation of alkenes/alkynes

Part 2: Mechanistic Versatility & Decision Logic

The choice to use Et₃GeBr over Et₃GeCl is usually driven by kinetics and sterics .

The Nucleophilic Substitution Advantage

In SN2-type reactions at the germanium center, the Ge-Br bond length (approx. 2.32 Å) compared to Ge-Cl (approx. 2.14 Å) renders the germanium center more accessible and the bond more easily cleaved.

  • Scenario: Reacting a sterically hindered Grignard (e.g., tert-butylmagnesium chloride) with a germyl halide.

  • Observation: Et₃GeCl often results in incomplete conversion due to steric clash and a poorer leaving group. Et₃GeBr drives the reaction to completion under milder conditions.

The Germyl Anion Precursor (Ge-Li)

Generating the nucleophilic germyl anion (Et₃Ge⁻) is a cornerstone of organogermanium synthesis.

  • Pathway: Et₃Ge-X + 2Li → Et₃GeLi + LiX

  • Advantage: The reduction of Et₃GeBr by Lithium metal is significantly faster than that of the chloride due to the weaker Ge-Br bond and the higher reduction potential. This minimizes the reaction time, reducing the window for side reactions (such as Wurtz-type coupling to Et₃Ge-GeEt₃).

Diagram 1: Decision Matrix for Reagent Selection

GermylationLogic Start Target Transformation Q1 Mechanism Required? Start->Q1 Radical Radical Addition (Hydrogermylation) Q1->Radical Add H-Ge across C=C Electrophilic Electrophilic Trapping (Reaction with Nucleophile) Q1->Electrophilic Trap R-M (Li/Mg) ResultH Use Triethylgermane (Et3GeH) Radical->ResultH Q2 Steric Bulk / Reactivity Needs? Electrophilic->Q2 Standard Standard Nucleophile (Primary/Secondary) Q2->Standard Cost effective Difficult Hindered Nucleophile or Rapid Lithiation Q2->Difficult High Performance ResultCl Use Triethylchlorogermane (Et3GeCl) Standard->ResultCl ResultBr Use this compound (Et3GeBr) Difficult->ResultBr

Figure 1: Decision logic for selecting the optimal germylation reagent based on mechanistic requirements.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (Et₃GeBr)

Rationale: While commercially available, high-purity Et₃GeBr is best synthesized fresh via oxidative cleavage of Tetraethylgermane to avoid hydrolysis products common in aged commercial samples.

Materials:

  • Tetraethylgermane (Et₄Ge) [1]

  • Bromine (Br₂)

  • 1,2-Dibromoethane (solvent/catalyst)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL two-neck round-bottom flask with a reflux condenser (topped with an Ar balloon) and a pressure-equalizing addition funnel.

  • Charging: Add Et₄Ge (10.0 mmol, 1.89 g) and 1,2-dibromoethane (5 mL) to the flask.

  • Addition: Add Br₂ (10.5 mmol, 1.68 g) dropwise to the addition funnel.

  • Reaction: Slowly add Br₂ to the stirring solution at room temperature. The reaction is exothermic. The red color of bromine should disappear as it reacts.

    • Note: If the color persists, gently heat to 50°C to initiate.

  • Reflux: Once addition is complete, reflux the mixture for 2 hours to ensure complete cleavage of the single ethyl group.

    • Mechanism:Et₄Ge + Br₂ → Et₃GeBr + EtBr

  • Purification: Perform fractional distillation. EtBr (bp 38°C) will distill off first. Collect the Et₃GeBr fraction (bp approx. 190°C / 760 mmHg, or ~75°C / 12 mmHg).

  • Storage: Store under Argon in a Schlenk tube.

Protocol B: Generation of Triethylgermyllithium (Et₃GeLi)

Rationale: Et₃GeLi is the nucleophilic engine for introducing Ge into electrophiles (e.g., alkyl halides, epoxides). Using the bromide ensures faster lithiation than the chloride.

Materials:

  • This compound (Et₃GeBr)

  • Lithium wire (finely cut, 2.5 equiv)

  • HMPA (Hexamethylphosphoramide) or THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, place cut Lithium wire (25 mmol) into a dry Schlenk flask containing HMPA (10 mL).

  • Addition: Add Et₃GeBr (10 mmol) dropwise via syringe at 0°C.

  • Observation: The solution will turn deep red/brown, indicating the formation of the germyl anion.

    • Time: With Et₃GeBr, this conversion typically completes in <2 hours. (Et₃GeCl may require 4-6 hours).

  • Quenching/Usage: The resulting Et₃GeLi solution is ready for immediate use.

    • Validation: Remove an aliquot, quench with D₂O, and analyze via ¹H NMR to check for Et₃GeD formation.

Diagram 2: Synthesis Workflow

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Anion Generation cluster_2 Step 3: Application Et4Ge Et4Ge Et3GeBr Et3GeBr (Distilled) Et4Ge->Et3GeBr + Br2 - EtBr Br2 Bromine Et3GeLi Et3Ge-Li (Nucleophile) Et3GeBr->Et3GeLi + Li (THF/HMPA) Li Li Metal Product R-GeEt3 (Final Product) Et3GeLi->Product + Target Target Target Electrophile (R-X)

Figure 2: Sequential workflow from Tetraethylgermane to functionalized Organogermane using the Bromide intermediate.

Part 4: Safety & Toxicology

While Germanium compounds are generally less toxic than their Tin (Sn) or Lead (Pb) counterparts, strict safety protocols are non-negotiable.

  • Corrosivity: Et₃GeBr hydrolyzes to produce HBr (Hydrobromic acid). It is corrosive to skin, eyes, and mucous membranes. Handle only in a fume hood.

  • Inhalation: Vapors are irritating. Use standard Schlenk lines to avoid atmospheric exposure.

  • Waste: Segregate as halogenated organometallic waste. Do not mix with strong oxidizers.

Part 5: References

  • Anderson, H. H. (1957). "Reactions of Tetraethylgermane with Halogens". Journal of the American Chemical Society, 79(2), 326–328. [Link]

  • Lesbre, M., Mazerolles, P., & Satge, J. (1971). The Organic Compounds of Germanium. Wiley-Interscience. (Seminal text on Organogermanium synthesis).

  • Spivey, A. C., & Tseng, C. C. (2010). "Germanium in organic synthesis". Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Oshima, K. (2004). "Recent Advances in Organogermanium Chemistry". Science of Synthesis. (Review of radical vs ionic pathways).

  • Parnell, C. A., & Vollhardt, K. P. C. (1985). "The First Organogermanium Aromatic Circuit". Tetrahedron, 41(24), 5791-5796. (Demonstrates use of germyl-lithium species).

A Comparative Spectroscopic Guide to Triethylbromogermane and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural and spectroscopic properties of organogermanium compounds is crucial for their effective application. This guide provides an in-depth spectroscopic comparison of triethylbromogermane (Et₃GeBr), a versatile starting material, with two of its primary reaction products: bis(triethylgermyl) ether ((Et₃Ge)₂O) and triethylgermane (Et₃GeH). We will explore the characteristic spectroscopic signatures that allow for unambiguous identification and differentiation of these compounds, supported by detailed experimental protocols.

Introduction to this compound and its Reactivity

This compound is a valuable organogermanium halide that serves as a precursor for the synthesis of a variety of other organogermanium compounds. Its reactivity is primarily centered around the polar germanium-bromine bond, making it susceptible to nucleophilic substitution and reduction reactions. Two fundamental transformations that highlight its utility are hydrolysis and reduction.

  • Hydrolysis: In the presence of water, particularly with a base catalyst, this compound readily undergoes hydrolysis to form bis(triethylgermyl) ether. This reaction involves the substitution of the bromine atom with a hydroxyl group, which then condenses with another molecule of this compound.

  • Reduction: Treatment with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), replaces the bromine atom with a hydrogen atom, yielding triethylgermane. This reaction is a common method for the preparation of organogermyl hydrides.

Understanding the distinct spectroscopic features of the starting material and its products is paramount for monitoring reaction progress, confirming product identity, and assessing purity.

Spectroscopic Characterization of this compound (Et₃GeBr)

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two main resonances corresponding to the ethyl groups. The methylene protons (-CH₂-) directly attached to the germanium atom will appear as a quartet, and the methyl protons (-CH₃) will be a triplet. Due to the electronegativity of the bromine atom, the methylene protons will be deshielded and appear at a higher chemical shift compared to the methyl protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit two signals, corresponding to the two distinct carbon environments in the ethyl groups. The methylene carbon, being closer to the germanium and bromine atoms, will be more deshielded and appear at a higher chemical shift than the methyl carbon.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound will be dominated by the vibrational modes of the ethyl groups. Key features to look for include:

  • C-H stretching vibrations: In the region of 2850-3000 cm⁻¹.

  • C-H bending vibrations: Around 1375 cm⁻¹ and 1460 cm⁻¹.

  • Ge-C stretching vibrations: Expected in the lower frequency region.

  • Ge-Br stretching vibration: This will be a low-frequency vibration, typically observed in the far-IR or Raman spectrum.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the isotopic distribution of germanium and bromine, this peak will appear as a characteristic cluster of signals. The fragmentation pattern will be dominated by the loss of ethyl groups and the bromine atom.

Spectroscopic Comparison with Reaction Products

The true power of spectroscopy lies in its ability to distinguish between starting materials and products. The following sections detail the expected spectroscopic changes upon conversion of this compound to its hydrolysis and reduction products.

Bis(triethylgermyl) Ether ((Et₃Ge)₂O)

The formation of the Ge-O-Ge linkage in bis(triethylgermyl) ether introduces significant changes in its spectroscopic signature compared to the starting halide.

A common method for the synthesis of bis(trialkylgermyl) ethers involves the hydrolysis of the corresponding trialkylhalogermane.

  • Dissolve this compound in a suitable organic solvent such as diethyl ether or acetone.

  • Slowly add a stoichiometric amount of water to the solution while stirring. The addition of a weak base, such as pyridine or triethylamine, can be used to scavenge the HBr produced.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography or by taking small aliquots for spectroscopic analysis (e.g., IR spectroscopy to observe the disappearance of the Ge-Br bond and the appearance of the Ge-O-Ge bond).

  • After the reaction is complete, wash the organic layer with water to remove any remaining base and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude bis(triethylgermyl) ether.

  • Purify the product by vacuum distillation.

Logical Flow of Hydrolysis Reaction

hydrolysis Et3GeBr This compound Intermediate Et3GeOH (transient) Et3GeBr->Intermediate + H2O H2O Water H2O->Intermediate Base Base (e.g., Pyridine) Byproduct HBr (scavenged by base) Base->Byproduct Product Bis(triethylgermyl) Ether ((Et3Ge)2O) Intermediate->Product + Et3GeBr - HBr

Caption: Reaction pathway for the hydrolysis of this compound.

Spectroscopic TechniqueThis compound (Et₃GeBr) (Expected)Bis(triethylgermyl) Ether ((Et₃Ge)₂O) (Expected)Key Differentiating Features
¹H NMR Quartet (-CH₂-), Triplet (-CH₃)Quartet (-CH₂-), Triplet (-CH₃)Subtle upfield shift of the -CH₂- protons due to the replacement of Br with the less electronegative oxygen bridge.
¹³C NMR Two signals for ethyl groupTwo signals for ethyl groupUpfield shift of the -CH₂- carbon signal.
IR Spectroscopy Ge-Br stretch (low frequency)Strong, broad Ge-O-Ge asymmetric stretchDisappearance of the Ge-Br band and appearance of the strong Ge-O-Ge band is a definitive indicator of reaction completion.
Raman Spectroscopy Ge-Br stretch (low frequency)Symmetric Ge-O-Ge stretch (stronger than in IR)Complementary to IR, showing the symmetric Ge-O-Ge vibration.
Mass Spectrometry Molecular ion with Br isotope patternMolecular ion peak corresponding to C₁₂H₃₀Ge₂ODifferent molecular weight and isotopic pattern. Fragmentation will involve cleavage of the Ge-O bond and loss of ethyl groups.

The most significant change is observed in the vibrational spectra, with the appearance of a strong and broad absorption band corresponding to the asymmetric Ge-O-Ge stretching vibration in the IR spectrum. The symmetric stretch is typically stronger in the Raman spectrum.

Triethylgermane (Et₃GeH)

The reduction of this compound to triethylgermane introduces a germanium-hydrogen bond, which has a very distinct and characteristic spectroscopic signature.

The reduction of trialkylhalogermanes with lithium aluminum hydride is a standard and efficient method for preparing trialkylgermanes.[1]

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend a stoichiometric amount of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back down in an ice bath.

  • Caution: This step is exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous solution of NaOH, followed by more water.

  • Stir the mixture until the gray precipitate turns into a white, granular solid.

  • Separate the ether layer and wash it with water.

  • Dry the ether layer over an anhydrous drying agent (e.g., CaCl₂).

  • Remove the diethyl ether by distillation.

  • Purify the resulting triethylgermane by fractional distillation.

reduction_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Et3GeBr This compound in dry ether Reaction Reaction Mixture (0°C to reflux) Et3GeBr->Reaction LiAlH4 LiAlH4 suspension in dry ether LiAlH4->Reaction Quench Quenching (H2O, NaOH(aq)) Reaction->Quench Extraction Separation of Ether Layer Quench->Extraction Drying Drying (anhydrous CaCl2) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pure Triethylgermane Distillation->Product

Sources

Safety Operating Guide

Personal protective equipment for handling Triethylbromogermane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Hydrolysis Hazard

Triethylbromogermane (TEBG) is not merely a corrosive liquid; it is a moisture-sensitive precursor to hydrobromic acid (HBr). Upon contact with ambient humidity, mucous membranes, or skin, the Ge-Br bond hydrolyzes rapidly:



Immediate Implications for Safety:

  • Respiratory: You are not just protecting against organic vapors; you are protecting against acid gas.

  • Dermal: A spill does not just wet the skin; it initiates an exothermic acid generation reaction directly on the tissue.

  • Warning Sign: The appearance of white "smoke" around the bottle cap indicates HBr formation due to seal failure.

The Barrier Strategy: PPE Selection

Standard laboratory PPE is insufficient for organogermanium halides. You must employ a Multi-Layer Barrier Strategy designed to neutralize the dual threat of organic permeation and acidic corrosion.

Hand Protection: The "Dexterity vs. Permeation" Protocol

Do not rely on single-layer disposable nitrile gloves. Organogermaniums can permeate thin nitrile, and the subsequent hydrolysis traps acid against the skin.

LayerMaterial RecommendationFunction
Primary (Inner) 4-mil Nitrile (Disposable) Provides dexterity and a final sacrificial layer against sweat/minor permeation.
Secondary (Outer) Laminate Film (e.g., Silver Shield® / 4H®) CRITICAL. Provides >8-hour breakthrough time against organometallics and halides.
Tertiary (Heavy Handling) 15-mil Neoprene or Butyl Use over the laminate layer during spill cleanup or bulk transfer to prevent mechanical tearing.
Respiratory & Eye Protection[1][2][3][4]
  • Primary Engineering Control: All handling must occur in a certified chemical fume hood or inert atmosphere glovebox (

    
     or 
    
    
    
    ).
  • Respiratory Backup: If work must occur outside a hood (e.g., maintenance, spill), use a full-face respirator.

    • Filter Type:ABEK or OV/AG (Organic Vapor + Acid Gas). Look for the Yellow color code (US) or Brown/Grey/Yellow bands (EU).

  • Eye Protection: Safety glasses are inadequate. Use chemical splash goggles (indirect venting) to prevent HBr fumes from reaching the eyes.

PPE Decision Matrix (Workflow Logic)

The following logic gate determines your required protection level based on the operational scale.

PPE_Decision_Matrix Start Start: Define Operation Scale Volume Volume > 10 mL OR Heating Involved? Start->Volume SmallScale Small Scale / Ambient Temp Volume->SmallScale No LargeScale Large Scale / Reflux Volume->LargeScale Yes Hood Engineering Control: Fume Hood Required SmallScale->Hood LargeScale->Hood Acceptable Glovebox Engineering Control: Inert Glovebox (N2/Ar) LargeScale->Glovebox Preferred PPE_Level1 PPE Level 1: - Double Nitrile (min) - Lab Coat - Goggles Hood->PPE_Level1 Routine PPE_Level2 PPE Level 2 (High Hazard): - Silver Shield Liners - Face Shield + Goggles - Acid Gas Respirator (Standby) Hood->PPE_Level2 Spill Risk Glovebox->PPE_Level1 Inside Box

Figure 1: Decision matrix for selecting Engineering Controls and PPE based on operational volume and thermal conditions.

Operational Protocol: Handling & Transfer

Pre-Work Inspection:

  • The "Fume Test": Before opening, check the septum/cap. Visible white crust or smoke indicates the bottle is compromised.

  • Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (

    
    )  or dilute Sodium Hydroxide (
    
    
    
    ) in the hood before starting work. This is your emergency neutralization bath.

Transfer Technique (Syringe/Cannula):

  • Avoid pouring.[1] Pouring increases surface area for hydrolysis.

  • Use the Overpressure Method :

    • Insert an inert gas line (Nitrogen/Argon) into the reagent bottle to create slight positive pressure.

    • Insert the syringe/cannula. The pressure helps fill the barrel without introducing air.

    • Upon withdrawal, immediately cap the needle with a rubber septum or submerge the tip in dry solvent.

Emergency Response & Disposal

Spill Management

If TEBG spills outside the hood:

  • Evacuate the immediate area (HBr gas evolution).

  • Don PPE: Full-face respirator (OV/AG cartridges), Silver Shield gloves, and apron.

  • Neutralize: Cover the spill with Sodium Bicarbonate powder or a 1:1 mixture of soda ash and sand.

    • Caution: This will bubble vigorously (

      
       release).
      
  • Clean: Once bubbling ceases, sweep up the solid residue. It is now primarily Germanium Oxide (

    
    ) and Sodium Bromide (
    
    
    
    ).
Disposal Workflow (Quenching)

Never dispose of active TEBG directly into organic waste containers; it may react with other solvents or moisture in the drum.

Disposal_Logic Waste Residual TEBG Solvent Dilute with inert solvent (Hexane/DCM) Waste->Solvent Base Slow addition to Ice/Water + NaHCO3 Solvent->Base Dropwise Exothermic! Check Check pH (Must be pH 7-8) Base->Check Check->Base pH < 7 Sep Phase Separation Check->Sep pH Neutral AqWaste Aqueous Waste (Contains NaBr) Sep->AqWaste OrgWaste Organic Waste (Contains Et3GeOH) Sep->OrgWaste

Figure 2: Step-by-step quenching protocol to safely convert reactive TEBG into stable disposal streams.

References

  • Gelest, Inc. (2016).[2] Safety Data Sheet: this compound (GET8200). Retrieved from

  • Sigma-Aldrich. (2024).[3][4] Safety Data Sheet: this compound. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[5] Pocket Guide to Chemical Hazards: Hydrogen Bromide. Retrieved from

Sources

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Retrosynthesis Analysis

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Triethylbromogermane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.